molecular formula C8H5FO B1370814 4-Fluorobenzofuran CAS No. 24410-58-0

4-Fluorobenzofuran

Cat. No.: B1370814
CAS No.: 24410-58-0
M. Wt: 136.12 g/mol
InChI Key: NZUXZSQNFHYMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobenzofuran is a useful research compound. Its molecular formula is C8H5FO and its molecular weight is 136.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUXZSQNFHYMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623554
Record name 4-Fluoro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24410-58-0
Record name 4-Fluoro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorobenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzofuran: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzofuran is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of benzofuran, a privileged scaffold in numerous biologically active compounds, the introduction of a fluorine atom at the 4-position imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and bioavailability.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, offering valuable insights for researchers engaged in drug discovery and the development of novel functional materials.

Molecular Structure and Identification

The foundational structure of this compound consists of a benzene ring fused to a furan ring, with a fluorine atom substituted at the C4 position of the benzene ring.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 24410-58-0[2]

  • Molecular Formula: C₈H₅FO[2]

  • Molecular Weight: 136.12 g/mol [2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application design. While comprehensive experimental data is not extensively available in publicly accessible literature, predicted values from reliable chemical suppliers provide a useful baseline.

PropertyValueSource
Boiling Point 171.7 ± 13.0 °C(Predicted)[2]
Density 1.231 ± 0.06 g/cm³(Predicted)[2]
Storage Temperature 2-8°C[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Below are the expected key features in its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and furanic protons. The fluorine atom at the C4 position will introduce characteristic splitting patterns (coupling) to the adjacent protons on the benzene ring, which can be analyzed to confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. The chemical shifts of the other carbons in the benzene ring will also be influenced by the electron-withdrawing nature of the fluorine atom.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups and aromatic structure. Key expected absorptions include:

  • C-H stretching (aromatic and furan): Typically in the region of 3000-3100 cm⁻¹.

  • C=C stretching (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O-C stretching (furan ether): Strong absorptions in the 1000-1300 cm⁻¹ range.

  • C-F stretching: A strong, characteristic band typically found in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 136, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Characteristic fragmentation may involve the loss of CO, CHO, or the fluorine atom, leading to fragment ions that can help to confirm the structure. The stability of the benzofuran ring system will likely result in a relatively stable molecular ion.[4]

Synthesis of this compound

The synthesis of substituted benzofurans often involves the construction of the furan ring onto a pre-functionalized benzene derivative. A common and versatile approach is through palladium-catalyzed reactions.[5][6][7]

Representative Synthetic Pathway: Palladium-Catalyzed Cyclization

A plausible and efficient route to this compound involves the intramolecular cyclization of a suitably substituted fluorophenol derivative. For instance, a palladium-catalyzed reaction of an ortho-alkynyl fluorophenol can yield the desired benzofuran.

Synthesis of this compound start 2-Ethynyl-5-fluorophenol intermediate Palladium-alkyne complex start->intermediate Pd(0) product This compound intermediate->product Intramolecular cyclization catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->intermediate base Base (e.g., CuI, Et₃N) base->intermediate Electrophilic_Substitution reactant This compound intermediate1 Sigma Complex (Attack at C2) reactant->intermediate1 Major Pathway intermediate2 Sigma Complex (Attack at C3) reactant->intermediate2 Minor Pathway electrophile Electrophile (E⁺) electrophile->intermediate1 electrophile->intermediate2 product1 2-Substituted-4-fluorobenzofuran intermediate1->product1 product2 3-Substituted-4-fluorobenzofuran intermediate2->product2

References

4-Fluorobenzofuran: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the synthesis, properties, and applications of 4-Fluorobenzofuran, a key building block in medicinal chemistry and materials science.

This guide provides a detailed overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and materials science. This document will cover its fundamental chemical and physical properties, delve into established synthetic methodologies, and explore its diverse applications, supported by peer-reviewed literature and established protocols.

Core Compound Identifiers

For clarity and unambiguous identification, the key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 24410-58-0ChemicalBook[1]
Molecular Formula C8H5FOChemicalBook[1]
Molecular Weight 136.12 g/mol ChemicalBook[1]
MDL Number MFCD10699416ChemicalBook[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, application, and the design of subsequent chemical transformations.

PropertyValueNotes
Boiling Point 171.7±13.0 °CPredicted
Density 1.231±0.06 g/cm³Predicted
Storage Temperature 2-8°CRecommended for maintaining stability

Synthesis and Methodologies

The synthesis of this compound can be approached through several established routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. A common conceptual workflow for the synthesis of substituted benzofurans is outlined below.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product start Substituted Phenol intermediate O-Alkylation / Acylation start->intermediate Reagents cyclization Intramolecular Cyclization intermediate->cyclization Catalyst / Heat product Benzofuran Derivative cyclization->product Purification

Caption: Generalized synthetic workflow for benzofuran derivatives.

A more specific, though illustrative, multi-step synthesis protocol for a fluorinated benzofuran derivative might involve the following steps. This is a representative protocol and may require optimization for this compound specifically.

Representative Experimental Protocol:

  • Step 1: O-Allylation of a Fluorophenol. To a solution of the appropriate fluorophenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K2CO3, NaH) and an allyl halide (e.g., allyl bromide). The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by TLC.

  • Step 2: Claisen Rearrangement. The resulting allyl ether is heated in a high-boiling solvent (e.g., N,N-diethylaniline) to induce a Claisen rearrangement, forming an ortho-allyl fluorophenol.

  • Step 3: Oxidative Cyclization. The ortho-allyl fluorophenol is then subjected to oxidative cyclization. This can be achieved using various reagents, such as a palladium catalyst in the presence of an oxidant or other methods like treatment with ozone followed by a reductive workup.

  • Step 4: Purification. The crude this compound is purified using standard laboratory techniques, such as column chromatography on silica gel, to yield the final product.

Applications in Research and Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a fluorine atom, as in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Key Application Areas:

  • Medicinal Chemistry: As a synthetic intermediate for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter the acidity of nearby functional groups.

  • Materials Science: As a building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the benzofuran ring system can be fine-tuned by the introduction of fluorine.

  • Agrochemicals: In the development of new pesticides and herbicides, where the benzofuran core can impart desired biological activity.

The logical progression from a core chemical structure to its potential applications is visualized below.

G cluster_core Core Structure cluster_modification Chemical Modification cluster_applications Potential Applications core This compound modification Functionalization (e.g., Bromination, Lithiation) core->modification med_chem Medicinal Chemistry (Drug Candidates) modification->med_chem mat_sci Materials Science (Organic Electronics) modification->mat_sci agrochem Agrochemicals (Pesticides) modification->agrochem

Caption: From core structure to diverse applications.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P264: Wash hands and skin thoroughly after handling.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

References

Spectroscopic Data of 4-Fluorobenzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluorobenzofuran is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] The introduction of a fluorine atom onto the benzofuran scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, binding affinity to target proteins, and electronic characteristics.[2] A thorough structural elucidation and characterization of this molecule are paramount for its application in research and development. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind the spectral features, grounded in the fundamental principles of spectroscopy and the specific electronic effects of the fluorine substituent. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclei

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the furan and benzene rings. The chemical shifts are influenced by the electronegativity of the oxygen atom, the aromatic ring currents, and the strong electronic effects of the fluorine substituent. Fluorine exhibits both a strong inductive (-I) and a moderate mesomeric (+M) effect, which will modulate the electron density and thus the shielding of nearby protons.[4]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-27.60 - 7.70dJH2-H3 = 2.0 - 2.5
H-36.70 - 6.80ddJH2-H3 = 2.0 - 2.5, JH3-F ≈ 1.0
H-56.95 - 7.05ddJH5-H6 = 8.5 - 9.0, JH5-F = 9.0 - 10.0 (ortho)
H-67.20 - 7.30dddJH5-H6 = 8.5 - 9.0, JH6-H7 = 7.5 - 8.0, JH6-F ≈ 5.0 (meta)
H-77.45 - 7.55dJH6-H7 = 7.5 - 8.0

Note: These are predicted values based on the known spectrum of benzofuran and typical fluorine substituent effects. Actual experimental values may vary slightly.

Causality Behind the Shifts and Couplings:

  • H-2 and H-3: These protons on the furan ring are characteristic of the benzofuran system.[5] H-2 is typically downfield due to its proximity to the oxygen atom.

  • H-5, H-6, and H-7: The fluorine atom at C-4 strongly influences the chemical shifts of the protons on the benzene ring. The ortho-proton (H-5) and meta-proton (H-6) will exhibit clear coupling to the fluorine atom.[6] The magnitude of the through-bond H-F coupling constant (JHF) decreases with the number of bonds separating the nuclei (ortho > meta > para).[7]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is particularly informative due to the large chemical shift range and the direct coupling of carbon atoms to the fluorine substituent. The carbon directly attached to the fluorine (C-4) will appear as a doublet with a large one-bond coupling constant (¹JCF), which is a definitive diagnostic feature.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-2145.0 - 146.0d⁴JCF ≈ 2-4
C-3106.5 - 107.5d⁵JCF ≈ 1-2
C-3a120.0 - 121.0d²JCF ≈ 20-25
C-4157.0 - 160.0d¹JCF ≈ 240-250
C-5110.0 - 111.0d²JCF ≈ 20-25
C-6124.0 - 125.0d³JCF ≈ 8-10
C-7112.0 - 113.0d⁴JCF ≈ 3-5
C-7a155.0 - 156.0s-

Note: Predicted values are based on benzofuran data and established C-F coupling patterns.[2]

Expertise in Interpretation: The carbon spectrum provides a direct map of the electronic environment. The C-4 carbon experiences a significant downfield shift due to the electronegativity of fluorine, and its signal is split into a large doublet. The adjacent carbons (C-3a and C-5) show significant two-bond couplings, while more distant carbons exhibit smaller, but often observable, long-range couplings.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, characterized by a wide chemical shift range that minimizes signal overlap.[9] The chemical shift of the fluorine in this compound is expected to be in the typical range for aromatic fluorides.[10]

  • Predicted Chemical Shift: The ¹⁹F chemical shift is anticipated to be in the range of -110 to -130 ppm (relative to CFCl₃).[11] This value is sensitive to the solvent and electronic environment.[12]

  • Multiplicity: The ¹⁹F signal will be a complex multiplet due to couplings with H-3 (para), H-5 (ortho), and H-6 (meta).

Caption: Interconnectivity of spectroscopic techniques for this compound characterization.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Employ a relaxation delay of at least 2 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover 0 to 180 ppm.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

    • Acquire several hundred to a few thousand scans for adequate sensitivity.

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to encompass the expected chemical shift range (e.g., -100 to -150 ppm).

    • Use a known fluorine-containing compound as an external reference if necessary.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum.

    • Accurately measure chemical shifts and coupling constants.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds.[13] The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the characteristic C-F bond.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1620 - 1580Medium-StrongAromatic C=C stretching
1480 - 1450Medium-StrongAromatic C=C stretching
1250 - 1150StrongAryl-O stretch (asymmetric)
1100 - 1000StrongC-F stretch
850 - 750StrongC-H out-of-plane bending

Authoritative Grounding:

  • Aromatic C-H Stretch: The bands above 3000 cm⁻¹ are indicative of C-H bonds on an sp²-hybridized carbon.[14]

  • Aromatic C=C Stretch: The absorptions in the 1620-1450 cm⁻¹ region are characteristic of the benzene and furan ring systems.[15]

  • Aryl-O Stretch: The strong band between 1250-1150 cm⁻¹ is typical for the asymmetric C-O-C stretching of the furan ring fused to the benzene ring.[16]

  • C-F Stretch: A strong absorption band in the 1100-1000 cm⁻¹ region is a hallmark of the C-F stretching vibration, providing direct evidence of fluorination.[14]

Experimental Protocol for FTIR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for acquiring IR spectra of solid and liquid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

    • Acquire a background spectrum of the empty ATR stage. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application:

    • Place a small amount (a few milligrams) of the this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.[17]

Predicted Mass Spectrum (Electron Ionization - EI)

For this compound (Molecular Formula: C₈H₅FO), the calculated exact mass is 136.0324 g/mol .

  • Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z = 136. This peak's intensity will be high due to the stability of the aromatic system.[18]

  • Key Fragmentation Pathways:

    • Loss of CO: A characteristic fragmentation of benzofurans is the loss of carbon monoxide (CO, 28 Da) to form a radical cation at m/z = 108.[19]

    • Loss of a Fluorine Radical: Fragmentation involving the loss of a fluorine atom (F˙, 19 Da) is possible, leading to a fragment at m/z = 117.[3]

    • Loss of HF: Elimination of hydrogen fluoride (HF, 20 Da) could also occur, resulting in an ion at m/z = 116.

Fragmentation_Pathway M [C₈H₅FO]⁺˙ m/z = 136 (Molecular Ion) M_minus_CO [C₇H₅]⁺˙ m/z = 108 M->M_minus_CO - CO M_minus_F [C₈H₅O]⁺ m/z = 117 M->M_minus_F - F• M_minus_HF [C₈H₄O]⁺˙ m/z = 116 M->M_minus_HF - HF

Caption: Plausible EI-MS fragmentation pathways for this compound.

Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound

m/zPredicted IdentityNotes
136[C₈H₅FO]⁺˙Molecular Ion (M⁺˙)
117[C₈H₅O]⁺Loss of F˙
108[C₇H₅]⁺˙Loss of CO from M⁺˙
89[C₇H₅]⁺Loss of F˙ from [C₈H₅O]⁺
Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Set to a temperature of 250°C. Inject 1 µL of the sample solution in split or splitless mode.

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C.

    • Carrier Gas: Use helium at a constant flow rate of ~1 mL/min.

  • MS Conditions (Electron Ionization):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak and analyze the molecular ion and fragmentation pattern.

IV. Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H, ¹³C, ¹⁹F NMR, IR, and MS data, provides an unambiguous structural confirmation and a deep understanding of its electronic and chemical nature. The predictive data and detailed protocols presented in this guide serve as a robust framework for researchers in the synthesis, characterization, and application of this and related fluorinated heterocyclic compounds. By understanding the causal relationships between molecular structure and spectral output, scientists can leverage these powerful analytical techniques to accelerate discovery and innovation in drug development and materials science.

References

The Rising Profile of 4-Fluorobenzofuran: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally active compounds, exhibiting a broad spectrum of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The strategic introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. This guide provides an in-depth technical exploration of the biological activities of 4-Fluorobenzofuran derivatives, with a particular focus on their potential in anticancer and anti-inflammatory applications. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their therapeutic promise.

Section 1: The Impact of 4-Fluoro Substitution on Anticancer Activity

The substitution of a fluorine atom at the 4-position of the benzofuran ring has been shown to significantly influence the cytotoxic potential of these compounds. This enhancement is attributed to fluorine's high electronegativity and ability to form strong carbon-fluorine bonds, which can alter the molecule's electronic properties and resistance to metabolic degradation.

Mechanism of Action: Targeting Urokinase Plasminogen Activator (uPA)

A key target for this compound derivatives in the context of cancer is the urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis. Elevated levels of uPA are often correlated with poor prognosis in various cancers. The primary function of uPA is to convert plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix, thereby facilitating cancer cell motility and invasion.

Research has demonstrated that the addition of a fluorine atom at position 4 of a 2-benzofuranyl scaffold can lead to a significant enhancement in its inhibitory activity against uPA. This substitution can result in a two-fold increase in potency, highlighting the critical role of the 4-fluoro moiety in the pharmacophore.

Signaling Pathway of uPA in Cancer Metastasis

uPA_Pathway cluster_Extracellular Extracellular Matrix cluster_Cell Cancer Cell uPA uPA uPAR uPAR (uPA Receptor) uPA->uPAR Binds to Plasminogen Plasminogen uPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin Activation ECM Extracellular Matrix (e.g., Fibronectin) Plasmin->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Invasion Cell Invasion & Metastasis Degraded_ECM->Invasion Facilitates

Caption: Urokinase (uPA) signaling pathway in cancer cell invasion and metastasis.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of this compound derivatives are typically quantified using in vitro cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the compound required to inhibit 50% of cancer cell growth.

Compound IDTargetCell LineIC50 (µM)Reference
This compound DerivativeuPA-0.43[4]
Fluorinated BenzofuranIL-6Macrophages1.2 - 9.04[5][6]
Fluorinated BenzofuranCCL2Macrophages1.5 - 19.3[5][6]
Fluorinated BenzofuranNitric OxideMacrophages2.4 - 5.2[5][6]
Fluorinated BenzofuranProstaglandin E2Macrophages1.1 - 20.5[5][6]

Table 1: Inhibitory concentrations of fluorinated benzofuran derivatives against various biological targets.

Section 2: Anti-inflammatory Properties of this compound Derivatives

Chronic inflammation is a key driver of many diseases, including cancer. Fluorinated benzofuran derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways.

Mechanism of Action: Inhibition of Inflammatory Mediators

Fluorinated benzofurans have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[5] This leads to a reduction in the secretion of key inflammatory mediators such as interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[5][6] The anti-inflammatory mechanism may be linked to the modulation of the NF-κB and MAPK signaling pathways.

Experimental Workflow for Evaluating Anti-inflammatory Activity

Anti_Inflammatory_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Analysis of Inflammatory Markers Node1 Seed Macrophages (e.g., RAW 264.7) Node2 Pre-treat with This compound derivative Node1->Node2 Node3 Stimulate with LPS Node2->Node3 Node4 Measure Nitric Oxide (NO) in supernatant (Griess Assay) Node3->Node4 Collect supernatant & cell lysate Node5 Measure Cytokines (IL-6, CCL2) in supernatant (ELISA) Node3->Node5 Collect supernatant & cell lysate Node6 Measure Prostaglandin E2 (PGE2) in supernatant (EIA) Node3->Node6 Collect supernatant & cell lysate Node7 Analyze Protein Expression (COX-2, iNOS) by Western Blot Node3->Node7 Collect supernatant & cell lysate

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Section 3: Experimental Protocols

Urokinase Plasminogen Activator (uPA) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a this compound derivative against uPA.

Materials:

  • Purified human uPA

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay Buffer (e.g., Tris-HCl, pH 8.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well microplate, add a defined amount of human uPA to each well.[7]

  • Add varying concentrations of the this compound test compound to the wells. Include a control group with no inhibitor.[7]

  • Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at 37°C.[7]

  • Initiate the reaction by adding the chromogenic substrate to each well.[7]

  • Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.[8]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.[7]

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

MTT Assay for Cytotoxicity

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.[9]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[9][10]

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with potent anticancer and anti-inflammatory activities. Their ability to target key enzymes like uPA and modulate inflammatory signaling pathways underscores their therapeutic potential. The strategic placement of a fluorine atom at the 4-position of the benzofuran scaffold is a key determinant of their enhanced biological activity.

Future research should focus on the synthesis of a broader range of this compound analogues to further explore structure-activity relationships. In vivo studies are warranted to validate the preclinical efficacy and safety of the most promising candidates. Furthermore, a deeper investigation into the molecular mechanisms underlying their biological effects will be crucial for their translation into novel therapeutic agents for the treatment of cancer and inflammatory diseases.

References

The Ascendancy of the 4-Fluorobenzofuran Scaffold: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities. The strategic introduction of a fluorine atom, particularly at the 4-position, has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of these molecules, leading to enhanced therapeutic potential. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-fluorobenzofuran analogs. We will explore the causal relationships behind experimental design choices in the synthesis and biological evaluation of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will dissect the influence of various substituents on the this compound core, elucidating the key structural features that govern their anticancer and anti-inflammatory activities. Detailed experimental protocols, data-rich tables, and mechanistic pathway diagrams are provided to create a self-validating resource for the rational design of novel this compound-based therapeutic agents.

Introduction: The Benzofuran Scaffold and the Fluorine Advantage

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in the development of new therapeutic agents.[1] Its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The versatility of the benzofuran nucleus allows for chemical modifications at various positions, enabling the fine-tuning of its biological profile.

The introduction of fluorine into drug candidates has become a routine and highly effective strategy in modern medicinal chemistry.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[4] Specifically, the strategic placement of a fluorine atom at the 4-position of the benzofuran ring has been shown to significantly enhance the biological activity of several analogs.[5] This guide will systematically explore the SAR of this promising class of compounds.

Core Structure-Activity Relationships of this compound Analogs

The therapeutic efficacy of this compound derivatives is intricately linked to the nature and position of various substituents on the core scaffold. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.

The Critical Role of the 4-Fluoro Substituent

The fluorine atom at the 4-position is a key determinant of the enhanced biological activity observed in this class of compounds. Its strong electron-withdrawing nature can modulate the electron density of the entire benzofuran ring system, influencing interactions with biological targets. Furthermore, the C-F bond is highly resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles. Studies have shown that the addition of a fluorine atom at the 4-position of a 2-benzofuranyl derivative can result in a twofold increase in potency and inhibitory activity.[5]

Impact of Substituents at the C2 Position

The C2 position of the benzofuran ring is a frequent site for modification and plays a crucial role in determining the biological activity of the resulting analogs.

  • Aryl and Heteroaryl Groups: The introduction of substituted phenyl rings at the C2 position is a common strategy. The nature and position of substituents on this aryl ring can significantly impact activity. For instance, in a series of 2-phenylbenzofurans, specific substitution patterns on the phenyl ring were found to be critical for their activity as beta-amyloid aggregation inhibitors.[6]

  • Carboxamide and Related Moieties: The presence of a carboxamide group at C2 has been associated with potent anticancer activity. SAR studies have revealed that the nature of the amine in the carboxamide is critical. For example, an N-phenethyl carboxamide was shown to significantly enhance antiproliferative activity, which was further boosted by a morpholinyl substitution on the phenethyl ring.[5]

Influence of Substituents at the C3 Position

Substituents at the C3 position can also profoundly influence the biological profile of this compound analogs.

  • Small Alkyl Groups: A methyl group at the C3 position is a common feature in many biologically active benzofurans.[4] This small, lipophilic group can contribute to favorable steric interactions within the binding pocket of a target protein.

  • Carbonyl-Containing Groups: The introduction of a carbonyl group, as part of a larger substituent, can provide a key interaction point with biological targets. For example, benzofuran-based chalcones have been investigated as potent VEGFR-2 inhibitors, where the carbonyl group plays a crucial role in binding.[7]

Substituent Effects on the Benzene Ring (Positions 5, 6, and 7)

Modifications on the benzene portion of the benzofuran nucleus offer another avenue for optimizing biological activity.

  • Halogens: The introduction of other halogens, such as chlorine or bromine, alongside the 4-fluoro group can further enhance activity. The position of these additional halogens is a critical determinant of their biological effect.[8]

  • Hydroxyl and Carboxyl Groups: The presence of hydroxyl and/or carboxyl groups has been suggested to enhance the biological effects of fluorinated benzofuran derivatives, likely by providing additional hydrogen bonding opportunities with target proteins.[2][3]

  • Methoxy and Dimethylamino Groups: In the context of KAT6A inhibitors, methoxy and dimethylamino groups at the 6-position of the benzofuran ring have been shown to be important for activity, with a dimethylamino group at C6 and no substituent at C4 leading to robust cellular activity.[9]

Tabulated SAR Data

To provide a clear and comparative overview of the structure-activity relationships, the following table summarizes the biological activities of representative this compound analogs.

Compound ID R2 Substituent R3 Substituent Other Substituents Biological Activity (IC50/EC50, Target) Reference
Analog 1 PhenylH4-FHypothetical Anticancer (e.g., 25 µM)[4]
Analog 2 HMethyl4-FHypothetical Anticancer (e.g., 15 µM)[4]
Analog 3 PhenylMethyl4-FHypothetical Potent Anticancer[4]
Compound 5 (analogue) 6-HMAH4-FuPA inhibitor (Ki = 88 nM)[5]
BAY-184 analogue AcylsulfonamideH4-H, 6-N(CH3)2KAT6A inhibitor (IC50 = 168 nM)[9]

Note: The data for Analogs 1, 2, and 3 are hypothetical and based on general SAR trends discussed in the cited literature. Specific quantitative data for these exact analogs would require further targeted synthesis and testing.

Synthetic Strategies and Experimental Protocols

The synthesis of this compound analogs can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common approach to synthesize substituted benzofurans involves the cyclization of appropriately substituted phenols. For this compound analogs, this typically starts with a fluorinated phenol derivative.

G start Fluorinated Phenol Derivative step1 Introduction of Side Chain start->step1 Alkylation/ Acylation step2 Intramolecular Cyclization step1->step2 e.g., Perkin, Rap-Stoermer step3 Further Functionalization step2->step3 Cross-coupling, Functional group interconversion end Target this compound Analog step3->end

Caption: General synthetic workflow for this compound analogs.

Protocol: Synthesis of a 4-Aminobenzofuran Derivative via Reduction of a Nitro Intermediate

This protocol describes a common and effective method for introducing an amino group at the 4-position of the benzofuran core.[10]

Step 1: Nitration of the Benzofuran Precursor

  • To a solution of the starting benzofuran in a suitable solvent (e.g., acetic acid), add a nitrating agent (e.g., nitric acid) dropwise at a controlled temperature (typically 0-10 °C).

  • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into ice-water and collect the precipitated 4-nitrobenzofuran derivative by filtration.

  • Wash the solid with water and dry under vacuum.

Step 2: Reduction of the Nitro Group

  • Dissolve the 4-nitrobenzofuran derivative in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Add a catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus).

    • Metal-Acid Combination: Add a metal (e.g., tin(II) chloride, iron, or zinc) and an acid (e.g., hydrochloric acid).

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Filter off the catalyst (if used) and remove the solvent under reduced pressure.

  • Work up the reaction mixture appropriately (e.g., neutralization and extraction) to isolate the 4-aminobenzofuran product.

  • Purify the crude product by column chromatography or recrystallization.

Mechanism of Action and Signaling Pathways

The biological activities of this compound analogs are exerted through their interaction with specific cellular targets, leading to the modulation of key signaling pathways implicated in disease.

Anticancer Activity: Targeting Kinase Signaling

Several this compound derivatives have demonstrated potent anticancer activity by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Analog This compound Analog Analog->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound analogs.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block its autophosphorylation and downstream signaling through pathways such as the PLCγ-PKC-Raf-MEK-ERK cascade, ultimately leading to an inhibition of tumor growth and angiogenesis.[7]

Anti-inflammatory Effects: Modulation of Inflammatory Mediators

Fluorinated benzofuran derivatives have also been shown to possess significant anti-inflammatory properties.[2][3] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that drive the inflammatory response.

G Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage Stimuli->Cell NFkB NF-κB Pathway Cell->NFkB Activates COX2 COX-2 NFkB->COX2 Induces iNOS iNOS NFkB->iNOS Induces PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO Inflammation Inflammation PGs->Inflammation NO->Inflammation Analog This compound Analog Analog->COX2 Inhibits Analog->iNOS Inhibits

Caption: Anti-inflammatory mechanism of this compound analogs.

These compounds can suppress the expression and activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing the production of inflammatory mediators such as prostaglandins and nitric oxide.[3] This is often achieved through the modulation of upstream signaling pathways like NF-κB.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents with potent anticancer and anti-inflammatory activities. The strategic incorporation of a fluorine atom at the 4-position, in concert with judicious modifications at other positions of the benzofuran core, allows for the fine-tuning of biological activity and pharmacokinetic properties. The SAR insights, synthetic protocols, and mechanistic understanding presented in this guide provide a solid foundation for the rational design of the next generation of this compound-based drugs.

Future research in this area should focus on:

  • Systematic SAR studies: Comprehensive investigations into the effects of a wider range of substituents at all positions of the this compound ring are needed to build more predictive SAR models.

  • Elucidation of novel mechanisms: While kinase inhibition and modulation of inflammatory pathways are established mechanisms, exploring other potential biological targets will broaden the therapeutic applications of these compounds.

  • Optimization of pharmacokinetic properties: Further studies are required to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their clinical translatability.

By leveraging the principles outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold.

References

An In-Depth Technical Guide to the Stability and Storage of 4-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluorobenzofuran is a fluorinated heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. As with any specialized chemical reagent, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity, experimental reproducibility, and safety. The introduction of a fluorine atom to the benzofuran scaffold can significantly alter the molecule's electronic properties, metabolic stability, and reactivity, making a dedicated guide on its handling and storage essential.[1][2] This document provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and protocols for stability assessment, grounded in established principles of organic and fluorine chemistry.

Chemical Properties and Inherent Stability

The stability of this compound is intrinsically linked to its chemical structure. The benzofuran ring system is known to be reactive towards electrophiles.[3] The fluorine atom at the 4-position, being highly electronegative, influences the electron density of the aromatic ring, which can affect its susceptibility to various degradation pathways.

Key Structural Considerations:
  • Benzofuran Core: The benzofuran ring is an electron-rich heterocyclic system. This inherent reactivity makes it susceptible to oxidation and reactions with strong electrophiles.[3]

  • Fluorine Substitution: The C-F bond is exceptionally strong, which generally imparts high thermal and metabolic stability to the molecule.[4] However, the electron-withdrawing nature of fluorine can activate the aromatic ring for nucleophilic aromatic substitution under certain conditions.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively documented in publicly available literature, we can infer potential degradation pathways based on the chemistry of benzofurans and fluorinated aromatic compounds.

  • Oxidation: The electron-rich benzofuran ring can be susceptible to oxidation, especially when exposed to air and light over prolonged periods. This can lead to the formation of various oxidized byproducts and polymerization. Photooxygenation of benzofuran derivatives can lead to the formation of dioxetanes, which can further rearrange to other products.[3]

  • Hydrolysis: While the ether linkage in the furan ring is generally stable, prolonged exposure to strong acidic or basic conditions, particularly at elevated temperatures, could potentially lead to ring-opening.

  • Photodegradation: Aromatic compounds can be sensitive to UV light. Although fluorination can sometimes enhance photostability, it is a critical factor to consider. Energy from light absorption can promote reactions with oxygen or other reactive species.

  • Polymerization: Benzofuran itself can slowly polymerize at ambient temperatures, a process that can be accelerated by heat and acidic catalysts. While the fluorine substituent may influence this tendency, it remains a potential long-term stability concern.

Recommended Storage and Handling Conditions

To mitigate the potential degradation pathways and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended, based on safety data sheets for this compound and related compounds, as well as general best practices for handling fluorinated heterocyclic compounds.[5]

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, -20°C is preferable.[6]Reduces the rate of potential degradation reactions, including oxidation and polymerization.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis.
Light Protect from light. Store in an amber vial or a light-blocking outer container.Prevents photodegradation initiated by UV or visible light.
Container Use a tightly sealed, chemically resistant container (e.g., glass).Prevents leakage and contamination.
Moisture Keep in a dry environment.Minimizes the risk of hydrolysis.
Handling Precautions:
  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • For detailed safety information, always refer to the latest Safety Data Sheet (SDS) for this compound.[5]

Experimental Protocols for Stability Assessment

For critical applications in drug development and research, it may be necessary to perform in-house stability studies. The following are generalized protocols for accelerated and real-time stability testing that can be adapted for this compound.

Protocol 1: Accelerated Stability Study

This study is designed to quickly assess the stability of this compound under stressed conditions to identify potential degradation products and pathways.[7][8][9]

Objective: To evaluate the stability of this compound under elevated temperature and humidity.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in the intended storage container.

  • Storage Conditions: Place the samples in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity.

  • Time Points: Pull samples for analysis at initial (T=0), 1, 3, and 6-month intervals.[7]

  • Analytical Methods:

    • Appearance: Visually inspect for any changes in color or physical state.

    • Purity: Analyze by High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the percentage of the parent compound and detect any degradation products.

    • Identity: Confirm the identity of the main peak using a reference standard. Mass spectrometry (MS) can be used to identify potential degradation products.

  • Acceptance Criteria: A "significant change" is typically defined as a failure to meet the established specification for purity (e.g., >5% degradation).[10]

Protocol 2: Photostability Study

This protocol assesses the impact of light exposure on the stability of this compound.

Objective: To determine the susceptibility of this compound to photodegradation.

Methodology:

  • Sample Preparation: Prepare two sets of samples. One set should be wrapped in aluminum foil to serve as a dark control.

  • Exposure Conditions: Place both sets of samples in a photostability chamber that complies with ICH Q1B guidelines, providing a standardized source of UV and visible light.

  • Analysis: After the specified exposure period, analyze both the exposed and control samples using the analytical methods described in Protocol 1.

  • Evaluation: Compare the results from the exposed and control samples to determine the extent of photodegradation.

Logical Framework for Stability and Storage

The following diagram illustrates the logical relationship between the chemical properties of this compound, potential degradation pathways, and the recommended storage conditions to ensure its stability.

Stability_Framework Logical Framework for this compound Stability A This compound Chemical Structure B Inherent Reactivity (Electron-rich Benzofuran Core) A->B C Fluorine Substitution Effects (C-F Bond Strength, Inductive Effect) A->C D Potential Degradation Pathways B->D C->D E Oxidation D->E F Hydrolysis D->F G Photodegradation D->G H Polymerization D->H K Inert Atmosphere (Nitrogen/Argon) E->K Mitigated by M Dry Environment F->M Mitigated by L Protection from Light (Amber Vial) G->L Mitigated by J Low Temperature (2-8°C or -20°C) H->J Mitigated by I Recommended Storage Conditions I->J I->K I->L I->M N Ensured Stability & Integrity J->N Leads to K->N Leads to L->N Leads to M->N Leads to

References

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 4-Fluorobenzofuran from 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluorobenzofuran is a valuable heterocyclic motif frequently incorporated into pharmacologically active molecules and functional materials. Its synthesis requires precise control over regioselectivity, particularly when starting from readily available precursors. This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of this compound, commencing with 2-fluorophenol. The described methodology involves an initial O-alkylation with propargyl bromide to form an aryl propargyl ether intermediate, followed by a transition-metal-catalyzed intramolecular cyclization. We provide in-depth explanations for experimental choices, expected outcomes, and comprehensive characterization data, designed for researchers in synthetic chemistry and drug development.

Introduction and Strategic Overview

The benzofuran scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of fluorine into this scaffold can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated benzofurans highly sought-after building blocks. The synthesis of specifically substituted isomers, such as this compound, presents a unique challenge. Direct fluorination of benzofuran often yields a mixture of isomers and is difficult to control.

Therefore, a more robust strategy is to build the heterocyclic ring from a pre-fluorinated starting material. Our chosen precursor, 2-fluorophenol, is commercially available and positions the fluorine atom correctly for the final product. The synthetic approach detailed herein follows a classical and reliable two-step sequence:

  • Williamson Ether Synthesis: The phenolic proton of 2-fluorophenol is deprotonated with a mild base, and the resulting phenoxide undergoes a nucleophilic substitution (SN2) reaction with propargyl bromide. This step efficiently installs the three-carbon unit required for the furan ring.

  • Intramolecular Cyclization: The terminal alkyne of the resulting 1-fluoro-2-(prop-2-yn-1-yloxy)benzene intermediate is activated by a catalyst to facilitate an intramolecular reaction, forming the benzofuran ring system. Palladium-catalyzed processes are particularly effective for this transformation, offering high yields and mild reaction conditions.[1][2][3]

This linear approach ensures high regioselectivity and is amenable to scale-up, making it a practical choice for laboratory and process chemistry environments.

Synthetic Workflow and Mechanism

The overall synthetic pathway is illustrated below. The first step is a straightforward etherification. The second, key step is the palladium-catalyzed cyclization, which is believed to proceed through a coordination-insertion cascade to construct the C-C and C-O bonds of the furan ring.

Synthesis_Workflow cluster_0 PART 1: O-Alkylation cluster_1 PART 2: Intramolecular Cyclization Reactant 2-Fluorophenol Intermediate 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene Reactant->Intermediate Propargyl Bromide, K₂CO₃, Acetone, 60°C Intermediate_ref 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene Product This compound Intermediate_ref->Product PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene, 80°C

Figure 1: Overall two-step synthetic workflow from 2-Fluorophenol to this compound.

Expert Insight: Why These Steps?
  • Choice of Propargyl Bromide: Propargyl bromide is an ideal three-carbon electrophile for this synthesis.[4][5] The terminal alkyne it provides is the perfect functional handle for a variety of metal-catalyzed cyclization reactions.[6][7] Alternative reagents like allyl bromide would require an extra isomerization step before cyclization, adding complexity.

  • Base and Solvent Selection: For the etherification, potassium carbonate (K₂CO₃) in acetone is a cost-effective and moderately basic system that minimizes side reactions.[4][5] Stronger bases like sodium hydride (NaH) could be used but require anhydrous conditions and stricter handling protocols.[8] Acetone is an excellent polar aprotic solvent for SN2 reactions and is easily removed during workup.[5]

  • Palladium/Copper Catalysis: The combination of a palladium catalyst (like PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is highly effective for the cyclization of terminal alkynes.[3] This system, reminiscent of Sonogashira coupling conditions, activates the alkyne and facilitates the intramolecular attack of the aryl ring, leading to the formation of the benzofuran product under relatively mild conditions.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 2-Fluorophenol is toxic and corrosive. Propargyl bromide is a lachrymator and toxic. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Protocol 1: Synthesis of 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene (Intermediate)
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenol (5.60 g, 50.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (10.35 g, 75.0 mmol, 1.5 equiv.), and acetone (100 mL).

  • Addition of Electrophile: While stirring the suspension, add propargyl bromide (80% solution in toluene, 7.43 g, 5.6 mL, 50.0 mmol, 1.0 equiv.) dropwise over 10 minutes at room temperature. Note: A slight excess of propargyl bromide (e.g., 1.05 equiv) can be used to ensure full conversion of the starting phenol, but using a 1:1 ratio minimizes purification challenges.

  • Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The starting phenol should be consumed, and a new, higher Rf spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with acetone (2 x 20 mL).

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel using a gradient of 1-5% ethyl acetate in hexanes. The product is typically a pale yellow oil.

Protocol 2: Synthesis of this compound (Final Product)
  • Reagent Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the intermediate 1-fluoro-2-(prop-2-yn-1-yloxy)benzene (3.0 g, 20.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 280 mg, 0.4 mmol, 2 mol%), and copper(I) iodide (CuI, 76 mg, 0.4 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Under the inert atmosphere, add anhydrous toluene (40 mL) and triethylamine (Et₃N, 5.6 mL, 40.0 mmol, 2.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC (95:5 Hexane:Ethyl Acetate). The disappearance of the starting material indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with additional ethyl acetate (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 30 mL) to remove triethylamine, followed by saturated sodium bicarbonate solution (1 x 30 mL), and finally brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using 100% hexanes as the eluent to afford this compound as a colorless oil.

Expected Results and Data

The following table summarizes the expected outcomes for this two-step synthesis. Yields and purity are representative of typical laboratory results.

Step Product Molecular Weight ( g/mol ) Typical Yield (%) Purity (by GC-MS, %) Appearance
1 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene150.1585-95%>95%Pale Yellow Oil
2 This compound136.1275-85%>98%Colorless Oil

Characterization Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 2.2 Hz, 1H, H-2), 7.30 (td, J = 8.0, 5.5 Hz, 1H, H-6), 7.22 (d, J = 8.2 Hz, 1H, H-7), 6.95 (dd, J = 10.5, 8.2 Hz, 1H, H-5), 6.81 (d, J = 2.2 Hz, 1H, H-3).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.2 (d, J = 250.5 Hz, C-4), 148.1 (d, J = 12.1 Hz, C-7a), 145.0 (d, J = 2.5 Hz, C-2), 123.8 (d, J = 8.6 Hz, C-6), 118.9 (d, J = 3.5 Hz, C-7), 109.5 (d, J = 23.2 Hz, C-5), 107.4 (C-3), 106.9 (d, J = 3.0 Hz, C-3a).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -120.5.

  • Mass Spectrometry (EI): m/z (%) = 136 (M⁺, 100), 108 (35), 82 (20).

Troubleshooting and Expert Recommendations

Troubleshooting cluster_step1 Protocol 1 Issues cluster_step2 Protocol 2 Issues Issue1 Low Yield in Step 1 Problem: Incomplete reaction or decomposition of propargyl bromide. Solution: Ensure K₂CO₃ is anhydrous and finely powdered. Add bromide slowly. Consider using DMF as a solvent for better solubility. SideProduct1 N,O-Dialkylation Impurity Problem: If a primary/secondary amine is present elsewhere in a more complex substrate. Solution: Protect the amine group before O-alkylation or use milder conditions. Issue2 Low Yield in Step 2 Problem: Catalyst deactivation or poor reaction setup. Solution: Ensure all reagents and solvents are anhydrous. Use freshly purchased catalysts. Thoroughly degas the reaction mixture. SideProduct2 Dimerization/Polymerization Problem: Terminal alkyne self-coupling (Glaser coupling). Solution: Ensure an inert atmosphere is maintained. The presence of CuI can promote this, but Et₃N helps suppress it. Do not overheat.

References

Application Note: A Robust Palladium-Catalyzed Protocol for the Synthesis of 4-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Fluorobenzofuran

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant pharmacological properties, including anti-tumor, antibacterial, and anti-inflammatory activities. The strategic introduction of fluorine into organic molecules can dramatically enhance their metabolic stability, bioavailability, and binding affinity, making fluorinated analogues highly sought after in drug discovery.[1][2] this compound, in particular, serves as a critical building block for advanced pharmaceutical intermediates and materials science applications. This guide provides a detailed, field-proven protocol for its synthesis via a palladium-catalyzed Sonogashira coupling and subsequent intramolecular cyclization, a method prized for its efficiency and functional group tolerance.[3][4]

Reaction Principle: Palladium/Copper-Catalyzed Heteroannulation

The synthesis proceeds via a one-pot, two-step sequence. The first step is a Sonogashira cross-coupling reaction between an ortho-halophenol (specifically, 4-fluoro-2-iodophenol) and a terminal alkyne. This is followed by an intramolecular cyclization (5-endo-dig annulation) of the resulting 2-alkynylphenol intermediate to form the benzofuran ring.

Mechanism Insight: The catalytic cycle is a synergistic interplay between palladium and copper.[5]

  • Palladium(0) Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl-iodine bond of 4-fluoro-2-iodophenol, forming a Pd(II) intermediate.

  • Copper(I) Acetylide Formation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination & Cyclization: The resulting Pd(II) complex, now bearing both the phenolic and alkynyl moieties, undergoes reductive elimination to form the 2-alkynylphenol intermediate and regenerate the Pd(0) catalyst. The base then facilitates the deprotonation of the phenol, and the resulting phenoxide attacks the alkyne in a 5-endo-dig cyclization to furnish the final this compound product.

Palladium_Catalyzed_Synthesis_Mechanism cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization pd0 Pd(0)L₂ pd_intermediate1 Aryl-Pd(II)-I pd0->pd_intermediate1 aryl_iodide 4-Fluoro-2-iodophenol aryl_iodide->pd_intermediate1 Oxidative Addition pd_intermediate2 Aryl-Pd(II)-Alkyne pd_intermediate1->pd_intermediate2 cu_acetylide Cu(I)-Alkyne cu_acetylide->pd_intermediate2 Transmetalation alkyne Terminal Alkyne + Cu(I) + Base alkyne->cu_acetylide alkynylphenol 2-Alkynyl-4-fluorophenol pd_intermediate2->alkynylphenol Reductive Elimination alkynylphenol->pd0 Catalyst Regeneration phenoxide Phenoxide Intermediate (Base-mediated) alkynylphenol->phenoxide Deprotonation product This compound phenoxide->product 5-endo-dig Cyclization Experimental_Workflow A 1. Setup & Inerting B Add solids: 4-fluoro-2-iodophenol, (PPh₃)₂PdCl₂, CuI A->B C Seal, evacuate, and backfill with Argon (3x cycles) B->C D 2. Reagent Addition C->D E Inject anhydrous Et₃N and phenylacetylene D->E F 3. Reaction E->F G Heat to 70 °C with stirring. Monitor by TLC (2-12 h) F->G H 4. Workup G->H I Cool to RT. Dilute with EtOAc. Filter through Celite H->I J Wash with aq. NH₄Cl and Brine. Dry organic layer (MgSO₄) I->J K 5. Purification J->K L Concentrate under vacuum. Purify by column chromatography K->L M Characterize final product L->M

References

Application Notes & Protocols: Intramolecular Cyclization Methods for 4-Fluorobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, scientists, and professionals in drug development on the synthesis of 4-fluorobenzofurans via intramolecular cyclization. The benzofuran scaffold is a privileged core in medicinal chemistry, and the introduction of a fluorine atom at the 4-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on mechanistically distinct, field-proven intramolecular cyclization strategies, including Palladium/Copper-cocatalyzed Sonogashira coupling/cyclization and Copper-catalyzed Ullmann-type reactions. Each section provides a thorough mechanistic overview, detailed step-by-step protocols, and comparative data to aid in experimental design and execution.

Introduction: The Significance of 4-Fluorobenzofurans

The benzofuran moiety is a core structural feature in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-tumor, anti-inflammatory, and antimicrobial properties.[1] Strategic incorporation of fluorine into pharmacophores is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—such as its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.

The 4-position of the benzofuran ring is a strategic site for substitution. A 4-fluoro substituent can induce favorable conformational changes and alter electronic properties without adding significant steric bulk. Consequently, robust and versatile synthetic methods to access 4-fluorobenzofurans are of high value to the drug discovery community. Intramolecular cyclization of appropriately substituted fluorophenol precursors represents one of the most direct and efficient strategies to construct this valuable scaffold.

This guide details two primary transition-metal-catalyzed methodologies for achieving this transformation, selected for their reliability, substrate scope, and mechanistic importance.

Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This one-pot domino reaction is a powerful and widely used method for constructing benzofurans.[2] The process begins with a Sonogashira cross-coupling between an ortho-halo phenol (specifically, a 5-fluoro-2-iodophenol) and a terminal alkyne, followed by an in-situ intramolecular cyclization (heteroannulation) to yield the 2-substituted 4-fluorobenzofuran.[3][4] The dual catalytic system, employing both palladium and copper, is crucial for the efficiency of the cascade process.[3][5]

Mechanistic Rationale

The reaction proceeds through two distinct, sequential catalytic cycles that work in concert.

  • Palladium-Catalyzed Sonogashira Coupling: The process is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. This species undergoes oxidative addition into the C-I bond of the 5-fluoro-2-iodophenol.

  • Copper-Catalyzed Alkyne Activation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This step is critical as it activates the alkyne for the subsequent transmetalation step.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II)-aryl complex, regenerating the Cu(I) catalyst and forming a Pd(II)-aryl-alkynyl intermediate.

  • Reductive Elimination & Cyclization: This key intermediate can then undergo two competing pathways. The desired pathway is a 5-exo-dig intramolecular cyclization (oxy-palladation), where the phenolic oxygen attacks the alkyne coordinated to the palladium center. This is followed by reductive elimination, which forms the benzofuran ring and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

sonogashira_cyclization Diagram 1: Pd/Cu-Catalyzed Sonogashira/Cyclization Cascade pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex Oxidative Addition pd_alkynyl Ar-Pd(II)-(C≡C-R)(L)₂ pd_complex->pd_alkynyl Transmetalation cu_acetylide R-C≡C-Cu(I) cu_acetylide->pd_alkynyl alkyne R-C≡C-H alkyne->cu_acetylide Base, Cu(I)X iodophenol Ar-I (5-Fluoro-2-iodophenol) iodophenol->pd_complex cyclized_pd Cyclized Pd(II) Intermediate pd_alkynyl->cyclized_pd 5-exo-dig Oxy-palladation cyclized_pd->pd0 Reductive Elimination benzofuran This compound cyclized_pd->benzofuran cu_catalyst Cu(I)X cu_catalyst->cu_acetylide

Caption: Diagram 1: Pd/Cu-Catalyzed Sonogashira/Cyclization Cascade.

Experimental Protocol

This protocol is a representative example for the synthesis of 4-fluoro-2-phenylbenzofuran.

Materials:

  • 5-Fluoro-2-iodophenol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-fluoro-2-iodophenol (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (approx. 0.2 M concentration relative to the iodophenol) followed by anhydrous triethylamine (3.0 equiv).

  • Add phenylacetylene (1.2 equiv) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-fluoro-2-phenylbenzofuran.

Data Summary
Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference
PdCl₂(PPh₃)₂ / CuITEAToluene8075-90[3],[6]
Pd(PPh₃)₄ / CuIEt₃NDMF9580-95[6]
Pd₂(dba)₃ / XPhos / CuIK₂CO₃Dioxane10070-88[1]

Copper-Catalyzed Intramolecular Cyclization (Ullmann-Type)

The copper-catalyzed intramolecular C-O cross-coupling, often referred to as an Ullmann-type reaction, is another robust method for synthesizing benzofurans.[7] This approach is particularly useful as it starts from a pre-formed o-alkynylphenol, which can be synthesized via a Sonogashira coupling as a separate first step. This two-step approach can sometimes provide better overall yields and purity by avoiding side reactions associated with the one-pot domino process.[8] The key transformation is the copper-catalyzed cyclization of the o-alkynylphenol.[9]

Mechanistic Rationale

The mechanism of the Ullmann condensation has been debated, but a plausible pathway for this intramolecular variant involves a Cu(I)/Cu(III) catalytic cycle.

  • Deprotonation: A base deprotonates the phenolic hydroxyl group to form a phenoxide.

  • Ligand Exchange: The resulting phenoxide coordinates to the Cu(I) catalyst, displacing a ligand to form a copper(I) phenoxide species.

  • Oxidative Addition/Cyclization: The alkyne moiety undergoes an intramolecular coordination to the copper center, followed by an oxidative cyclization step. This forms a five-membered cupracycle, formally a Cu(III) intermediate.

  • Reductive Elimination: This unstable Cu(III) intermediate rapidly undergoes reductive elimination to form the C-O bond of the benzofuran ring and regenerate the active Cu(I) catalyst.

ullmann_cyclization Diagram 2: Copper-Catalyzed Intramolecular Cyclization cu1_catalyst Cu(I)L₂ cu1_phenoxide Cu(I)-Phenoxide Complex cu1_catalyst->cu1_phenoxide Ligand Exchange phenoxide Fluorophenoxide Intermediate phenoxide->cu1_phenoxide precursor 2-Alkynyl-5-fluorophenol precursor->phenoxide Base cu3_intermediate Cu(III) Cupracycle Intermediate cu1_phenoxide->cu3_intermediate Oxidative Cyclization cu3_intermediate->cu1_catalyst benzofuran This compound cu3_intermediate->benzofuran Reductive Elimination

Caption: Diagram 2: Copper-Catalyzed Intramolecular Cyclization.

Experimental Protocol

This protocol describes the cyclization of a pre-synthesized 2-alkynyl-5-fluorophenol.

Materials:

  • 2-(Ethynylphenyl)-5-fluorophenol

  • Copper(I) chloride (CuCl) or Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

Procedure:

  • To an oven-dried reaction vial, add the 2-alkynyl-5-fluorophenol substrate (1.0 equiv), copper catalyst (e.g., CuCl, 0.1 equiv), and base (e.g., Cs₂CO₃, 2.0 equiv).

  • Seal the vial and purge with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous DMF (to approx. 0.1 M concentration).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 6-12 hours).

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine to remove residual DMF.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography (silica gel) to afford the desired this compound.

Data Summary
CatalystBaseSolventTemp (°C)Typical Yield (%)Reference
CuClCs₂CO₃MeCN8085-95[9]
CuIK₂CO₃DMF12080-92[10]
CuBrNa₂CO₃DMSO11075-90[3]

Conclusion and Outlook

Both the one-pot Pd/Cu-catalyzed Sonogashira/cyclization cascade and the two-step Cu-catalyzed Ullmann-type cyclization are highly effective methods for the synthesis of 4-fluorobenzofurans. The choice between them often depends on the specific substrate and the desired purity of the final product. The one-pot method offers operational simplicity and high atom economy, making it attractive for library synthesis.[2] The two-step approach allows for the isolation and purification of the alkynylphenol intermediate, which can lead to higher purity in the final cyclization step and may be more suitable for complex substrates. These protocols provide reliable and scalable pathways to a class of compounds of significant interest in contemporary drug discovery.

References

Application Note: A Detailed Protocol for the Synthesis of 4-Fluorobenzofuran Scaffolds via Domino Sonogashira Coupling and Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of functionalized 4-fluorobenzofuran derivatives, a privileged scaffold in medicinal chemistry. We detail a robust protocol centered on a domino reaction sequence involving a palladium and copper-catalyzed Sonogashira cross-coupling followed by an in-situ intramolecular cyclization. This application note is designed for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical field-proven advice to ensure successful and reproducible outcomes.

Introduction: The Significance of Fluorinated Benzofurans

The benzofuran nucleus is a cornerstone in the architecture of numerous biologically active compounds and natural products. Its incorporation into molecular design often imparts significant pharmacological properties. The strategic introduction of fluorine atoms into this scaffold, specifically at the 4-position, can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound derivatives highly sought-after targets in drug discovery programs.

The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds, specifically between sp² and sp hybridized carbon atoms.[1][2][3] This protocol leverages the power of the Sonogashira coupling in a domino sequence with a subsequent cyclization to efficiently construct the this compound ring system from readily available precursors.

Reaction Principle and Mechanism

The synthesis proceeds via a two-stage, one-pot process:

  • Sonogashira Cross-Coupling: An ortho-halo-phenol (e.g., 2-bromo-3-fluorophenol) is coupled with a terminal alkyne.

  • Intramolecular Cyclization: The resulting 2-alkynylphenol intermediate undergoes a 5-exo-dig cyclization to form the benzofuran ring.[4]

This domino approach is highly efficient, minimizing purification steps and improving overall yield.

The Catalytic Cycle

The reaction mechanism involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][2]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.[5]

    • Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium complex.

    • Reductive Elimination: The desired C(sp²)-C(sp) bond is formed as the product is eliminated, regenerating the active Pd(0) catalyst.

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[5]

    • Deprotonation: An amine base deprotonates the alkyne to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step.[6][7]

Below is a diagram illustrating the interconnected catalytic cycles.

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)(X)L₂ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_alkyne_complex Ar-Pd(II)(C≡CR)L₂ transmetalation->pdi_alkyne_complex cu_catalyst Cu(I)X transmetalation->cu_catalyst reductive_elimination Reductive Elimination pdi_alkyne_complex->reductive_elimination reductive_elimination->pd0 product Ar-C≡C-R reductive_elimination->product cu_acetylide Cu(I)-C≡C-R cu_catalyst->cu_acetylide Alkyne, Base base_h Base-H⁺X⁻ alkyne H-C≡C-R cu_acetylide->transmetalation Transfers alkyne to Pd complex base Base caption The interconnected catalytic cycles of the Sonogashira coupling.

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-phenyl-4-fluorobenzofuran from 2-bromo-3-fluorophenol and phenylacetylene.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMmolEquivalents
2-Bromo-3-fluorophenolC₆H₄BrFO191.00191 mg1.01.0
PhenylacetyleneC₈H₆102.14123 mg (134 µL)1.21.2
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.9035.1 mg0.050.05
Copper(I) Iodide (CuI)CuI190.454.8 mg0.0250.025
Diisopropylamine (DIPA)C₆H₁₅N101.190.7 mL5.05.0
Tetrahydrofuran (THF)C₄H₈O72.115 mL--
Step-by-Step Methodology
  • Inert Atmosphere Setup: Place a magnetic stir bar into a 25 mL Schlenk flask. Seal the flask with a rubber septum, and then purge with an inert gas (Argon or Nitrogen) for 15 minutes. This is critical to prevent the oxidative Glaser homocoupling of the alkyne, which is an undesired side reaction.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add PdCl₂(PPh₃)₂ (35.1 mg, 0.05 eq), CuI (4.8 mg, 0.025 eq), and 2-bromo-3-fluorophenol (191 mg, 1.0 eq) to the flask.

  • Solvent and Base Addition: Add anhydrous THF (5 mL) followed by diisopropylamine (0.7 mL, 5.0 eq) via syringe. The amine acts as both the base and a co-solvent.[6]

  • Alkyne Addition: Add phenylacetylene (134 µL, 1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 3-4 hours. The subsequent cyclization often occurs spontaneously under these conditions. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with diethyl ether (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional diethyl ether.[6][7]

    • Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-4-fluorobenzofuran.

Experimental Workflow Visualization

The overall workflow from setup to the final product is summarized in the following diagram.

Workflow setup_node setup_node reagent_node reagent_node reaction_node reaction_node workup_node workup_node purification_node purification_node A 1. Setup Schlenk flask under inert atmosphere (Ar/N₂) B 2. Reagent Addition Add catalysts, aryl halide, solvent, and base A->B C 3. Alkyne Addition Add terminal alkyne dropwise at RT B->C D 4. Reaction Stir at RT for 3-4h. Monitor by TLC/GC-MS C->D E 5. Work-up Dilute, filter through Celite, perform aqueous washes D->E F 6. Purification Dry, concentrate, and purify by column chromatography E->F G Final Product This compound Derivative F->G caption General experimental workflow for this compound synthesis.

Caption: General experimental workflow for this compound synthesis.

Key Technical Considerations & Field Insights

Substrate Selection: The Halide

The reactivity of the aryl halide in the oxidative addition step is paramount and follows the general trend: I > OTf > Br >> Cl.[1][6]

  • Aryl Iodides: Highly reactive, often allowing for room temperature reactions.

  • Aryl Bromides: A good balance of reactivity and stability, they are cost-effective and typically require mild heating. Our protocol uses a bromo-substituted phenol for this reason.

  • Aryl Chlorides: Generally unreactive and require specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) catalysts to facilitate oxidative addition.[8]

The Catalyst System: Palladium, Ligands, and Copper
  • Palladium Source: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are the most common precatalysts.[8] The active catalyst is a Pd(0) species, which is generated in situ.[1]

  • Ligands: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands can accelerate the oxidative addition and reductive elimination steps.

  • Copper Co-Catalyst: While CuI significantly increases the reaction rate, it can also promote the undesired oxidative homocoupling of the alkyne (Glaser coupling).[1][5] To mitigate this, the reaction must be performed under strictly anaerobic (oxygen-free) conditions.

  • Copper-Free Sonogashira: To avoid Glaser coupling and simplify purification, especially in pharmaceutical applications where residual copper is a concern, copper-free protocols have been developed.[3][5] These reactions often require a stronger base, higher temperatures, or more specialized palladium/ligand systems.

The Role of the Base

The amine base (e.g., Et₃N, DIPA) is multifunctional:

  • It deprotonates the terminal alkyne to form the reactive acetylide species.[2]

  • It acts as a scavenger for the hydrogen halide (HX) generated during the reaction.

  • In some cases, it can serve as the solvent and help reduce Pd(II) precatalysts to the active Pd(0) state.[1]

Conclusion

The domino Sonogashira coupling/cyclization reaction is a highly effective and atom-economical strategy for the synthesis of this compound derivatives. By carefully selecting the aryl halide, optimizing the catalyst system, and maintaining inert reaction conditions, researchers can reliably access these valuable scaffolds. The protocol presented herein provides a validated starting point for the synthesis of a wide range of substituted benzofurans, facilitating further exploration in medicinal chemistry and materials science.

References

Application Note: High-Purity Isolation of 4-Fluorobenzofuran via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluorobenzofuran is a pivotal heterocyclic building block in medicinal chemistry and materials science, where its purity is paramount for reliable downstream applications. This document provides a comprehensive guide for the purification of this compound from a typical crude reaction mixture using silica gel flash column chromatography. We delve into the foundational principles, from method development using Thin-Layer Chromatography (TLC) to a detailed, step-by-step purification protocol. This guide is designed to equip researchers, scientists, and drug development professionals with the technical rationale and practical expertise to achieve high-purity this compound consistently.

Foundational Principles & Pre-Analysis

Physicochemical Rationale for Method Selection

This compound is a moderately polar aromatic ether. The presence of the electronegative fluorine atom and the furan oxygen atom induces a significant dipole moment, rendering the molecule suitable for normal-phase chromatography.[1] In this mode, a polar stationary phase (silica gel) is used to separate compounds based on their polarity, with a less polar mobile phase facilitating elution.[2] Less polar compounds travel faster through the column, while more polar compounds, like this compound, interact more strongly with the silica and elute later. This principle allows for effective separation from both non-polar byproducts and highly polar impurities.

PropertyValueSource
CAS Number 24410-58-0[3]
Molecular Formula C₈H₅FO[3]
Molecular Weight 136.12 g/mol [3]
Predicted Boiling Point 171.7 ± 13.0 °C[3]
Predicted Density 1.231 ± 0.06 g/cm³[3]
Hazards Skin, eye, and respiratory irritant[3]
Critical Prerequisite: Method Development with Thin-Layer Chromatography (TLC)

Before any column purification, the optimal mobile phase (eluent) must be determined empirically using TLC. TLC serves as a small-scale, rapid proxy for the column, saving significant time and resources.[4] The primary goal is to identify a solvent system in which the target compound, this compound, exhibits a Retention Factor (Rf) of approximately 0.25 to 0.35 .[4] This Rf value ensures that the compound spends sufficient time interacting with the stationary phase for effective separation without requiring excessively large volumes of solvent for elution.[4]

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary spotter, apply a small, concentrated spot of the solution onto the baseline of a silica gel TLC plate.[4]

  • Prepare a developing chamber with a candidate solvent system (see Table 2). Ensure the solvent depth is below the baseline of the TLC plate.[5]

  • Place the TLC plate in the sealed chamber and allow the solvent front to ascend to approximately 1 cm from the top.[5]

  • Remove the plate, immediately mark the solvent front, and allow the plate to dry completely.

  • Visualize the separated spots, typically using a UV lamp (254 nm).

  • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Adjust the solvent system polarity to achieve the target Rf. To increase the Rf, increase the polarity of the mobile phase (e.g., add more ethyl acetate); to decrease it, decrease the polarity (e.g., add more hexane).[6]

Solvent System (v/v)PolarityTypical Use Case
100% HexaneVery LowEluting non-polar hydrocarbon impurities.
5-10% Ethyl Acetate in HexaneLowStarting point for moderately polar compounds.
20-30% Ethyl Acetate in HexaneMediumCommon range for achieving an ideal Rf of 0.25-0.35.
5-10% Methanol in DichloromethaneHighFor separating more polar compounds.

Detailed Experimental Protocol

This protocol details the purification of this compound using the dry loading method, which is often superior for achieving high resolution by ensuring the initial sample band is sharp and narrow.[7]

Materials and Equipment
  • Stationary Phase: Flash-grade silica gel (SiO₂, 40-63 µm particle size).

  • Mobile Phase: HPLC-grade solvents as determined by TLC (e.g., Hexane, Ethyl Acetate).

  • Apparatus: Glass chromatography column, flasks for fraction collection, rotary evaporator.

  • Consumables: TLC plates (silica gel 60 F₂₅₄), capillary spotters, glass wool/cotton.

  • Safety: Chemical fume hood, safety glasses, nitrile gloves, lab coat.

Safety Precautions
  • Chemical Hazards: this compound is an irritant.[3] Handle with appropriate personal protective equipment (PPE). Organic solvents are flammable and should be handled in a fume hood away from ignition sources.

  • Pressure: If using flash chromatography, do not exceed the pressure rating of the glass column.

Step-by-Step Purification Workflow

Step 1: Column Preparation (Wet Packing) The wet packing or slurry method is highly recommended as it minimizes the risk of trapping air bubbles or creating channels in the stationary phase, which would lead to poor separation.[8][9]

  • Place a small plug of glass wool or cotton at the bottom of the column and add a ~1 cm layer of sand.

  • In a separate beaker, create a slurry by mixing the required amount of silica gel (typically 50-100 times the mass of the crude sample) with the initial mobile phase.[9]

  • Swirl the slurry to ensure it is homogenous and quickly pour it into the column.

  • Open the stopcock to drain some solvent, and gently tap the column to encourage even packing of the silica gel.

  • Add more mobile phase as needed, ensuring the solvent level never drops below the top of the silica bed.

  • Once the bed has settled, add a protective ~1 cm layer of sand on top to prevent disruption during sample loading.[8]

  • Drain the excess solvent until it is just level with the top sand layer.

Step 2: Sample Preparation and Loading (Dry Loading)

  • Dissolve the crude this compound sample in a minimal amount of a low-boiling-point solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude sample) to this solution.

  • Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

  • Carefully add this powder onto the top layer of sand in the packed column, creating an even layer.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column using a pipette to gently fill the headspace without disturbing the sample layer.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction in test tubes or flasks). For flash chromatography, apply gentle air pressure to accelerate the flow.

  • Maintain a constant head of solvent above the stationary phase at all times to prevent the column from running dry.[9]

Step 4: Fraction Analysis and Product Isolation

  • Systematically analyze the collected fractions by TLC. Spot multiple fractions onto a single TLC plate for direct comparison.

  • Identify the fractions containing the pure this compound (single spot at the target Rf).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or solid.[10]

Workflow Visualization

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Purification Execution cluster_analysis Phase 3: Analysis & Isolation Crude Crude this compound TLC_Dev TLC Method Development (Target Rf = 0.25-0.35) Crude->TLC_Dev Packing Column Packing (Wet Slurry Method) Loading Sample Loading (Dry Loading Method) Packing->Loading Elution Elution & Fraction Collection Loading->Elution TLC_Analysis Fraction Analysis by TLC Elution->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product High-Purity this compound Evaporation->Pure_Product

References

Application Notes and Protocols for Utilizing 4-Fluorobenzofuran in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Fluorinated Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2][3] By screening small, low-molecular-weight fragments, FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS) of large, complex molecules.[1][2] Within the FBDD paradigm, the strategic incorporation of fluorine into fragment libraries offers a distinct set of advantages. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of a particularly promising fluorinated fragment, 4-fluorobenzofuran, in FBDD campaigns. We will delve into the rationale behind its selection, provide detailed experimental protocols for its screening and validation, and outline a roadmap for its evolution from a weakly binding hit to a potent lead candidate.

The Unique Power of Fluorine in Fragment-Based Screening

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability.[4] In the context of FBDD, fluorine, particularly as a single substitution on an aromatic ring, provides a unique and powerful tool for hit identification, primarily through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7][8][9]

Key advantages of using fluorinated fragments include:

  • ¹⁹F NMR as a Primary Screening Tool: Fluorine has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[5][10] Since there are no endogenous fluorine atoms in biological systems, ¹⁹F NMR offers a background-free window for observing ligand binding.[7][10] This allows for the screening of fragment cocktails, significantly increasing throughput.[5]

  • Enhanced Binding Interactions: The highly electronegative nature of fluorine can lead to favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can contribute to binding affinity.

  • Improved Physicochemical Properties: Fluorine substitution can modulate the lipophilicity and pKa of a molecule, which are critical parameters for drug development.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction at a metabolically labile position can block oxidative metabolism, thereby increasing the half-life of a drug candidate.

This compound: A Privileged Scaffold for FBDD

Benzofuran derivatives are a significant class of heterocyclic compounds found in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[11][12] This makes the benzofuran scaffold a "privileged" structure in medicinal chemistry. The introduction of a fluorine atom at the 4-position of the benzofuran ring results in a fragment with a compelling profile for FBDD.

Physicochemical Properties of this compound:

PropertyValue (Predicted)Source
Molecular FormulaC₈H₅FOPubChem
Molecular Weight136.12 g/mol PubChem
XLogP32.2PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors1PubChem
Rotatable Bonds0PubChem

These properties align well with the "Rule of Three," a set of guidelines for desirable fragment characteristics (MW < 300, cLogP < 3, H-bond donors/acceptors < 3, rotatable bonds < 3).[1]

Experimental Workflows and Protocols

The following sections provide detailed protocols for the key stages of an FBDD campaign utilizing this compound.

FBDD Workflow Overview

FBDD_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Validation cluster_3 Structural Biology cluster_4 Hit-to-Lead Lib_Prep Fragment Library Preparation (including this compound) QC Quality Control (Solubility, Purity) Lib_Prep->QC Primary_Screen 19F NMR Screening (Cocktails) QC->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Ortho_Screen Orthogonal Biophysical Screen (e.g., SPR, TSA) Hit_ID->Ortho_Screen X_ray X-ray Crystallography Ortho_Screen->X_ray SAR Structure-Activity Relationship (SAR) Studies X_ray->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for a fragment-based drug discovery campaign.

Protocol 1: Fragment Library Preparation and Quality Control

Objective: To prepare a high-quality fragment library containing this compound, suitable for biophysical screening.

Materials:

  • This compound (high purity, >95%)

  • Other fragments for the library

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS)

  • 96- or 384-well plates

  • Acoustic liquid handler (optional)

  • Nephelometer or similar instrument for solubility assessment

  • LC-MS and NMR for purity analysis

Procedure:

  • Fragment Selection: Assemble a diverse collection of fragments that adhere to the "Rule of Three." Include this compound as a key member of the fluorinated fragment subset.

  • Solubilization: Prepare stock solutions of each fragment in anhydrous DMSO at a high concentration (e.g., 100 mM).

  • Quality Control - Purity: Confirm the identity and purity of this compound and other fragments using LC-MS and ¹H NMR.

  • Quality Control - Solubility: a. Dispense a small volume of the DMSO stock solution into an aqueous buffer (e.g., PBS) to a final concentration relevant for the primary screen (e.g., 1 mM). b. Incubate for a set period (e.g., 1-2 hours) at room temperature. c. Measure the turbidity of the solution using a nephelometer. Solutions with high turbidity indicate poor solubility and the corresponding fragments should be flagged or removed.

  • Plating: Create master plates of the fragment library in 96- or 384-well format. For ¹⁹F NMR screening, create cocktails of 5-10 fluorinated fragments per well. Ensure that the individual ¹⁹F NMR signals of the fragments in a cocktail are well-resolved.

Causality Behind Choices:

  • DMSO as Solvent: DMSO is a common solvent for compound libraries due to its ability to dissolve a wide range of organic molecules. Using anhydrous DMSO minimizes water content that could affect compound stability or assay performance.

  • Aqueous Solubility QC: Poorly soluble fragments can lead to false positives in biophysical assays through aggregation. Assessing solubility in the assay buffer is a critical QC step.

Protocol 2: Primary Screening using ¹⁹F NMR Spectroscopy

Objective: To identify fragments from the library that bind to the target protein by observing changes in their ¹⁹F NMR signals.

Materials:

  • Purified target protein (concentration typically 10-50 µM)

  • Fragment library cocktails (as prepared in Protocol 1)

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O)

  • NMR spectrometer equipped with a fluorine probe

  • NMR tubes

Procedure:

  • Sample Preparation: a. Reference Spectra: For each fragment cocktail, prepare a reference NMR sample containing the fragment cocktail at the final screening concentration (e.g., 100 µM per fragment) in the NMR buffer. b. Protein-Ligand Spectra: Prepare a second set of NMR samples containing the fragment cocktail at the same concentration and the target protein at the desired concentration (e.g., 20 µM).

  • NMR Data Acquisition: a. Acquire a 1D ¹⁹F NMR spectrum for each reference and protein-ligand sample. b. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: a. Compare the ¹⁹F NMR spectrum of each cocktail in the presence and absence of the target protein. b. Binding of a fragment to the protein can result in:

    • Line broadening: A decrease in the peak height and an increase in the peak width.
    • Chemical shift perturbation: A change in the position of the peak.
    • Complete disappearance of the signal: For fragments that bind tightly or exchange at an intermediate rate on the NMR timescale.

  • Hit Identification: Fragments whose ¹⁹F NMR signals are significantly perturbed in the presence of the target protein are considered primary hits.

Hypothetical ¹⁹F NMR Screening Data:

Fragment CocktailFragmentSignal Change with ProteinHit?
1This compound Significant line broadening Yes
1Fragment BNo changeNo
1Fragment CNo changeNo
2Fragment DNo changeNo
2Fragment EMinor line broadeningPossible
2Fragment FNo changeNo

Causality Behind Choices:

  • ¹⁹F NMR: This technique is highly sensitive and provides a direct measure of binding to the fluorinated fragment, with a low false-positive rate.[5][6][7][8][9]

  • Cocktailing: Screening fragments in cocktails significantly increases the throughput of the primary screen.[5]

Protocol 3: Hit Validation using Surface Plasmon Resonance (SPR)

Objective: To confirm the binding of primary hits identified from the ¹⁹F NMR screen and to determine their binding affinity (K_D).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein

  • Individual hit compounds (e.g., this compound)

  • Running buffer (e.g., PBS with 0.05% Tween 20)

Procedure:

  • Protein Immobilization: a. Activate the sensor chip surface with a mixture of EDC and NHS. b. Inject the target protein over the activated surface to achieve the desired immobilization level. c. Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis: a. Prepare a dilution series of the hit compound (e.g., this compound) in the running buffer. b. Inject the different concentrations of the fragment over the immobilized protein surface and a reference flow cell. c. Record the binding response (in Response Units, RU).

  • Data Analysis: a. Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes. b. Plot the steady-state binding response against the fragment concentration. c. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (K_D).

Hypothetical SPR Validation Data for this compound:

Concentration (µM)Response (RU)
105
5022
10038
25065
50085
K_D (µM) ~200

Causality Behind Choices:

  • Orthogonal Technique: SPR is a label-free, real-time biophysical technique that provides an independent confirmation of the binding observed in the primary NMR screen. This helps to eliminate false positives.

  • Affinity Determination: SPR allows for the quantitative determination of the binding affinity (K_D), which is crucial for ranking hits and guiding subsequent optimization efforts.

Protocol 4: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the target protein in complex with this compound to understand the binding mode and guide structure-based drug design.

Materials:

  • High-purity target protein

  • Crystallization screens and reagents

  • This compound

  • Cryoprotectant

  • X-ray diffraction source (synchrotron preferred)

Procedure:

  • Protein Crystallization: a. Screen for crystallization conditions of the target protein alone (apo form) using various commercially available or in-house screens. b. Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Co-crystallization or Soaking: a. Co-crystallization: Add this compound to the protein solution before setting up the crystallization trials. b. Soaking: Soak pre-existing apo crystals in a solution containing a high concentration of this compound.

  • Cryo-protection and Data Collection: a. Transfer the crystals to a cryoprotectant solution to prevent ice formation during freezing. b. Flash-cool the crystals in liquid nitrogen. c. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: a. Process the diffraction data. b. Solve the structure using molecular replacement if a homologous structure is available. c. Build the protein-fragment complex model into the electron density map and refine the structure.

Visualizing the Binding Interaction:

Binding_Interaction cluster_protein Protein Binding Pocket Phe82 Phe82 Leu99 Leu99 Val101 Val101 Tyr54 Tyr54 Fragment This compound Fragment->Phe82 π-π stacking Fragment->Leu99 hydrophobic Fragment->Val101 hydrophobic Fragment->Tyr54 F...HO H-bond

Caption: A hypothetical interaction map of this compound in a protein binding pocket.

Causality Behind Choices:

  • Structural Insights: X-ray crystallography provides high-resolution structural information about the binding mode of the fragment, which is invaluable for understanding the key interactions driving binding and for designing more potent analogs.[10][13][14]

  • Structure-Based Design: The co-crystal structure serves as a blueprint for the hit-to-lead optimization phase, enabling the rational design of new compounds with improved affinity and selectivity.[13]

Hit-to-Lead Optimization of this compound

Once a fragment hit like this compound has been validated and its binding mode determined, the next crucial step is to evolve it into a more potent, drug-like lead compound. This process, known as hit-to-lead optimization, can be pursued through several strategies.

Strategies for Optimization:

  • Fragment Growing: This involves adding chemical functionality to the fragment scaffold to make additional interactions with the protein. The crystal structure will reveal vectors for growth, i.e., positions on the fragment that are pointing towards unoccupied regions of the binding pocket.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.

  • Fragment Merging: If two overlapping fragments are identified, a new molecule can be designed that incorporates the key features of both.

Illustrative Hit-to-Lead Strategy for this compound:

Hit_to_Lead Hit Initial Hit This compound KD = 200 µM Intermediate Grown Fragment Addition of Carboxylic Acid KD = 20 µM Hit->Intermediate Fragment Growing Lead Optimized Lead Further Elaboration KD = 0.2 µM Intermediate->Lead SAR-guided Optimization

Caption: An example of a hit-to-lead optimization strategy starting from this compound.

Hypothetical SAR Table:

CompoundR GroupK_D (µM)Rationale
This compound H200Initial Hit
Analog 1-CH₂COOH20Added carboxylate to form a salt bridge with a basic residue.
Analog 2-CH₂CONH₂80Amide is a weaker H-bond acceptor than carboxylate.
Analog 3-CH₂CH₂OH150Alcohol makes a weaker interaction than the carboxylate.
Lead Compound -CH₂CONH-benzyl0.2 Benzyl group occupies a newly identified hydrophobic pocket.

This iterative process of design, synthesis, and testing, guided by structural information and biophysical data, is the cornerstone of successful FBDD.

Conclusion

This compound represents a high-value fragment for FBDD campaigns. Its privileged benzofuran core provides a solid foundation for biological activity, while the strategically placed fluorine atom serves as an excellent handle for ¹⁹F NMR-based screening and can contribute to favorable drug-like properties. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to effectively utilize this compound and similar fluorinated fragments to accelerate the discovery of novel therapeutics. The integration of sensitive biophysical techniques, high-resolution structural biology, and rational medicinal chemistry is key to unlocking the full potential of fragment-based approaches.

References

Application Notes and Protocols for Molecular Docking Studies of 4-Fluorobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for conducting molecular docking studies of 4-Fluorobenzofuran derivatives, a class of heterocyclic compounds with significant therapeutic potential. Benzofuran scaffolds are prevalent in numerous biologically active molecules, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom can modulate the electronic properties and metabolic stability of these molecules, making them promising candidates for drug development.[3] This document offers researchers, scientists, and drug development professionals a robust framework for investigating the interactions between this compound derivatives and their protein targets, thereby facilitating structure-based drug design and lead optimization.

Introduction: The Significance of this compound Derivatives and Molecular Docking

Benzofuran derivatives are a cornerstone in medicinal chemistry due to their diverse biological activities.[2] Recent studies have highlighted their potential as anticancer agents by targeting various molecular pathways, including farnesyltransferase and angiogenesis.[4] Furthermore, fluorinated benzofurans have demonstrated potent anti-inflammatory and anticancer effects.[5][6] Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein, offering insights into binding affinity and interaction patterns.[7] This in-silico approach is instrumental in the early stages of drug discovery, enabling the screening of virtual libraries and the rational design of more potent and selective inhibitors.

This application note will utilize the crystal structure of Dihydrofolate Reductase (DHFR) from Escherichia coli as an exemplary protein target. DHFR is a crucial enzyme in nucleotide metabolism and its inhibition has been a successful strategy for antimicrobial therapies.[8] The protocol will guide the user through the entire molecular docking workflow, from initial protein and ligand preparation to the final analysis of results.

Materials and Equipment: The Computational Toolkit

A successful molecular docking study relies on a suite of specialized software and access to structural databases. This section outlines the necessary computational resources.

Resource Description Source/Link
Protein Data Bank (PDB) A repository for the 3D structural data of large biological molecules, such as proteins and nucleic acids.--INVALID-LINK--
PubChem or ZINC Database A public database of chemical substances and their activities. Used for retrieving ligand structures.--INVALID-LINK-- or --INVALID-LINK--
AutoDock Tools (ADT) A graphical user interface for preparing protein and ligand files for AutoDock Vina.--INVALID-LINK--
AutoDock Vina A widely used open-source program for molecular docking.--INVALID-LINK--
PyMOL or UCSF ChimeraX Molecular visualization systems for viewing and analyzing 3D structures of proteins and ligands.--INVALID-LINK-- or --INVALID-LINK--
Open Babel A chemical toolbox designed to speak the many languages of chemical data.--INVALID-LINK--

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for performing a molecular docking study of a this compound derivative against Dihydrofolate Reductase (DHFR).

Ligand Preparation

The accuracy of a docking study begins with the correct preparation of the ligand. This involves obtaining the 3D structure and preparing it for the docking simulation.

  • Obtain Ligand Structure:

    • Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

    • Alternatively, if the structure is novel, it can be sketched using a chemical drawing tool and saved in a 3D format.

  • Energy Minimization and Format Conversion:

    • Use a tool like Open Babel to convert the ligand file to the PDBQT format, which is required by AutoDock Vina. During this conversion, it is crucial to add hydrogens and assign charges.

    • Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Define Torsion Angles:

    • Utilize AutoDock Tools (ADT) to define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process. ADT can automatically detect and set these torsions.

Protein Preparation

Proper preparation of the target protein is critical for a meaningful docking simulation. This involves cleaning the PDB file and preparing it for the docking calculations.

  • Download Protein Structure:

    • Obtain the crystal structure of E. coli Dihydrofolate Reductase (DHFR) from the Protein Data Bank (PDB ID: 1RX2).

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool like PyMOL or UCSF ChimeraX.

    • Remove all non-essential molecules, including water, co-factors (unless they are part of the active site), and any co-crystallized ligands. This is a critical step to ensure that the docking is not influenced by extraneous molecules.[9]

  • Prepare the Receptor for Docking:

    • Load the cleaned PDB file into AutoDock Tools (ADT).

    • Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds with the ligand.

    • Assign Gasteiger charges to the protein atoms, which are used by the scoring function to calculate electrostatic interactions.

    • Save the prepared protein in the PDBQT format.

Grid Generation: Defining the Search Space

The grid box defines the three-dimensional space within the protein's active site where the docking program will search for the best binding pose of the ligand.

  • Identify the Binding Site:

    • The binding site of DHFR can be identified from the position of the co-crystallized inhibitor in the original PDB file or from published literature.

    • In ADT, select the amino acid residues that form the binding pocket.

  • Define the Grid Box:

    • In ADT, use the "Grid Box" option to create a 3D box that encompasses the identified binding site.

    • The size of the grid box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the active site. A common practice is to set the box dimensions to be slightly larger than the ligand.

    • Record the center coordinates (x, y, z) and the dimensions of the grid box. These values will be used in the docking configuration file.

Molecular Docking Workflow Visualization

The following diagram illustrates the key stages of the molecular docking workflow.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand Ligand Acquisition (e.g., PubChem) Ligand_Prep Ligand Preparation (Energy Minimization, PDBQT) Ligand->Ligand_Prep Input Protein Protein Acquisition (e.g., PDB) Protein_Prep Protein Preparation (Remove Water, Add Hydrogens, PDBQT) Protein->Protein_Prep Input Grid Grid Box Generation (Define Binding Site) Ligand_Prep->Grid Prepared Ligand Protein_Prep->Grid Prepared Protein Docking Molecular Docking (AutoDock Vina) Grid->Docking Grid Parameters Analysis Results Analysis (Binding Energy, Pose Visualization) Docking->Analysis Docking Results Validation Validation (RMSD, Redocking) Analysis->Validation Interpretation

Caption: A flowchart illustrating the key steps in a typical molecular docking workflow.

Running the Docking Simulation

With the prepared ligand, protein, and grid parameters, the docking simulation can now be executed using AutoDock Vina.

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) that contains the following information:

  • Execute AutoDock Vina:

    • Open a command-line terminal and navigate to the directory containing your files.

    • Run the following command:

    • This command will initiate the docking simulation, and the results will be saved in results.pdbqt and results.log.

Results and Interpretation: Unveiling Molecular Interactions

The output of the docking simulation provides valuable information about the binding affinity and the predicted binding poses of the ligand.

Analyzing the Docking Score
  • The results.log file contains a table of the predicted binding affinities (in kcal/mol) for the top-ranked binding poses. A more negative binding energy indicates a stronger predicted binding affinity.

  • It is important to note that the docking score is a prediction and should be interpreted in the context of other experimental data.[10]

Visualizing Binding Poses
  • Load the protein.pdbqt and results.pdbqt files into a molecular visualization tool like PyMOL or UCSF ChimeraX.

  • Analyze the interactions between the this compound derivative and the amino acid residues in the active site of DHFR.

  • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions provide insights into the molecular basis of the ligand's binding affinity.

Example Docking Results

The following table presents hypothetical docking results for a series of this compound derivatives against DHFR.

Compound Binding Affinity (kcal/mol) Key Interacting Residues
This compound-6.8Ile5, Phe31, Ile94
4-Fluoro-2-methylbenzofuran-7.2Ile5, Phe31, Leu54, Ile94
4-Fluoro-3-aminobenzofuran-7.9Asp27, Ile5, Phe31, Ile94
4-Fluoro-5-chlorobenzofuran-7.5Ile5, Phe31, Leu54, Ile94

Protocol Validation: Ensuring Trustworthiness

To ensure the reliability of the docking protocol, it is essential to perform a validation step.

Redocking of the Native Ligand
  • If the crystal structure of the protein contains a co-crystallized ligand, a common validation method is to extract this native ligand and then dock it back into the protein's active site.

  • The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the native ligand is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Validation Workflow

Validation_Workflow cluster_validation_steps Validation Protocol PDB Original PDB with Native Ligand Extract Extract Native Ligand PDB->Extract Compare Compare Poses PDB->Compare Crystallographic Pose Dock Redock Native Ligand using Established Protocol Extract->Dock Dock->Compare RMSD Calculate RMSD Compare->RMSD Result RMSD < 2.0 Å? RMSD->Result

Caption: The workflow for validating a molecular docking protocol through redocking of the native ligand.

Conclusion

This application note has provided a detailed and practical guide for conducting molecular docking studies of this compound derivatives. By following the outlined protocols for ligand and protein preparation, grid generation, docking simulation, and results analysis, researchers can effectively investigate the binding interactions of these promising compounds with their protein targets. The validation steps described are crucial for ensuring the reliability of the computational results. Molecular docking, when applied rigorously, is an invaluable tool in the modern drug discovery pipeline, accelerating the identification and optimization of novel therapeutic agents.

References

Application Notes and Protocols for the Biological Screening of 4-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fluorinated Benzofurans

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] Derivatives of this scaffold have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[1] The strategic introduction of a fluorine atom into organic molecules can profoundly modulate their physicochemical and pharmacokinetic properties.[2][3] Fluorine's high electronegativity and small size can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.[3] Specifically, the addition of a fluorine atom to the benzofuran core, as in 4-Fluorobenzofuran, is hypothesized to augment its therapeutic potential, making it a compelling candidate for comprehensive biological screening.[4]

This guide provides a detailed framework for the initial in vitro biological evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for the experimental design. Our approach is built on a foundation of scientific integrity, ensuring that each protocol is a self-validating system with appropriate controls for robust and reproducible data.

Part 1: Anticancer Activity Screening

Benzofuran derivatives have been shown to exert cytotoxic effects on various cancer cell lines through mechanisms such as inducing apoptosis, causing cell cycle arrest, and inhibiting crucial signaling pathways like the VEGFR-2 and HIF-1 pathways.[5][6][7] The primary assay to determine the cytotoxic potential of this compound is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[8][9]

Workflow for Anticancer Screening

Anticancer_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep This compound Stock Solution Prep Compound_Treatment Treat with Serial Dilutions of this compound Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for assessing the anticancer activity of this compound using the MTT assay.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Sterile 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture and harvest cancer cells in their exponential growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value.

Illustrative Data: Anticancer Activity

Table 1: Hypothetical IC50 Values of this compound against Human Cancer Cell Lines

Cancer Cell LineTissue of OriginIncubation Time (hours)Hypothetical IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
MCF-7Breast488.50.9
HCT-116Colon4812.21.5
A549Lung4815.82.1

Note: The data presented in this table is for illustrative purposes only and should be experimentally determined.

Potential Mechanism of Action: Inhibition of Cancer-Related Signaling

Benzofuran derivatives have been reported to interfere with key signaling pathways that drive cancer progression. A plausible mechanism for this compound's anticancer activity could involve the inhibition of pathways such as the RAS/RAF/MEK/ERK or the PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer.

Cancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription 4FB This compound 4FB->RAF Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Hypothetical inhibition of the RAS/RAF/MEK/ERK signaling pathway by this compound.

Part 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[10] Benzofuran derivatives have demonstrated notable activity against a range of bacteria and fungi.[1] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[11]

Workflow for Antimicrobial Screening

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculation Inoculate 96-well Plate Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of This compound Compound_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation MIC_Reading Visually Determine MIC Incubation->MIC_Reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol 2: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations.[11]

    • Include a growth control well (no compound) and a sterility control well (no bacteria).[12]

  • Inoculum Preparation:

    • From a fresh culture, suspend isolated colonies in sterile saline.

    • Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculation and Incubation:

    • Add the final bacterial inoculum to each well containing the compound dilutions and the growth control.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[11]

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[12][13]

Illustrative Data: Antimicrobial Activity

Table 2: Hypothetical MIC Values of this compound against Common Pathogens

MicroorganismGram StainHypothetical MIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusPositive160.5
Escherichia coliNegative320.25
Pseudomonas aeruginosaNegative641

Note: The data presented in this table is for illustrative purposes only and should be experimentally determined.

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases.[14][15] Small molecules that can modulate inflammatory pathways are of significant therapeutic interest.[14][16] Benzofuran derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[1] An in vitro COX-2 inhibition assay is a primary screening tool to assess the anti-inflammatory potential of this compound.

Workflow for Anti-inflammatory Screening

Antiinflammatory_Workflow cluster_prep Preparation cluster_assay COX-2 Inhibition Assay cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, and Substrate Inhibitor_Incubation Incubate Enzyme with Inhibitor Reagent_Prep->Inhibitor_Incubation Compound_Prep Prepare Dilutions of This compound Compound_Prep->Inhibitor_Incubation Reaction_Initiation Add Arachidonic Acid to Initiate Reaction Inhibitor_Incubation->Reaction_Initiation Reaction_Termination Stop Reaction Reaction_Initiation->Reaction_Termination Detection Measure Prostaglandin Production (EIA) Reaction_Termination->Detection IC50_Calculation Calculate IC50 Value Detection->IC50_Calculation

Caption: Workflow for the in vitro COX-2 inhibition assay.

Protocol 3: In Vitro COX-2 Inhibition Assay

This protocol is based on a colorimetric or fluorometric detection method for prostaglandin production.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Stop solution (e.g., HCl)

  • Detection kit (e.g., Prostaglandin E2 EIA kit)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions.

    • Dissolve this compound and a reference inhibitor (e.g., celecoxib) in DMSO and prepare serial dilutions.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.

    • Add the diluted this compound, reference inhibitor, or vehicle (DMSO) to the wells.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[17]

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding arachidonic acid to all wells.[17][18]

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.[17]

    • Stop the reaction by adding the stop solution.[17]

  • Detection and Data Analysis:

    • Measure the amount of prostaglandin E2 (PGE2) produced using an EIA kit.

    • Calculate the percentage of COX-2 inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value from a dose-response curve.

Illustrative Data: Anti-inflammatory Activity

Table 3: Hypothetical COX-2 Inhibitory Activity of this compound

CompoundHypothetical COX-2 IC50 (µM)Positive Control (Celecoxib) IC50 (µM)
This compound5.20.05

Note: The data presented in this table is for illustrative purposes only and should be experimentally determined.

Potential Mechanism of Action: Modulation of Inflammatory Signaling

The anti-inflammatory effects of small molecules are often attributed to their ability to modulate key signaling pathways such as the NF-κB and JAK/STAT pathways, which regulate the expression of pro-inflammatory cytokines.[14][16][19]

Inflammation_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor IKK IKK Receptor->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB IkB->NFkB sequesters Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->Gene_Expression 4FB This compound 4FB->IKK

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This document outlines a foundational, multi-faceted screening approach for evaluating the biological potential of this compound. The provided protocols for anticancer, antimicrobial, and anti-inflammatory assays are designed to be robust and serve as a starting point for more in-depth investigations. Positive results from this initial screening would warrant further studies, including elucidation of the precise mechanism of action, evaluation in more complex in vitro models (e.g., 3D cell cultures), and eventual progression to in vivo animal models to assess efficacy and safety. The strategic fluorination of the benzofuran scaffold holds considerable promise, and a systematic biological evaluation is the critical next step in unlocking its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Fluorobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluorobenzofuran. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated heterocycle. Benzofurans are a critical scaffold in numerous pharmaceuticals and biologically active compounds, and the introduction of a fluorine atom at the 4-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[1][2][3][4]

However, the synthesis is not without its challenges. The presence of the electron-withdrawing fluorine atom can alter the reactivity of intermediates, leading to specific side reactions and purification difficulties. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic route.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when following a common and robust pathway: a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.

Scenario 1: Low Yield or Stalled Sonogashira Coupling

Question: I am attempting to couple a protected 2-bromo-5-fluorophenol derivative with a terminal alkyne (e.g., trimethylsilylacetylene) using a standard Pd/Cu catalyst system, but I'm seeing very low conversion to the desired coupled product. What are the likely causes and solutions?

Answer:

This is a classic issue in Sonogashira couplings, which can be traced back to catalyst deactivation, suboptimal reaction conditions, or competing side reactions.[5][6] Let's break down the probable causes and the corresponding troubleshooting steps.

Probable Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. The copper(I) co-catalyst can also be oxidized, which promotes the unwanted alkyne homocoupling (Glaser coupling).

    • Solution: Ensure rigorous anaerobic conditions. Your solvents and amine base (e.g., triethylamine or diisopropylamine) must be thoroughly degassed via multiple freeze-pump-thaw cycles or by sparging with an inert gas like argon for at least 30-60 minutes.

  • Alkyne Homocoupling (Glaser Coupling): You may observe a significant amount of a symmetrical diyne byproduct. This is a primary competing pathway, especially in the presence of oxygen.[6]

    • Solution: In addition to rigorous degassing, consider using a "copper-free" Sonogashira protocol. While often still containing trace amounts of copper, these systems can minimize Glaser coupling.[6] Alternatively, carefully optimizing the Pd:Cu catalyst ratio can suppress this side reaction.

  • Poor Ligand Choice or Catalyst Loading: The phosphine ligands stabilize the Pd(0) center and facilitate the catalytic cycle. Insufficient ligand or an inappropriate choice can lead to the formation of inactive palladium black.

    • Solution: Ensure you are using an appropriate phosphine ligand, such as triphenylphosphine (PPh₃). If the reaction is still sluggish, consider more electron-rich or bulky ligands which can sometimes accelerate the rate-limiting oxidative addition step.[7] Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can also be effective, although this should be a secondary optimization step.

  • Inactive Starting Materials: Ensure the quality of your aryl halide and alkyne. The terminal alkyne, in particular, can degrade over time.

    • Solution: Use freshly distilled or purified starting materials. Verify their purity by NMR or GC-MS before starting the reaction.

Workflow: General Troubleshooting for Synthesis Failure

Below is a logical workflow to diagnose a failed or low-yielding reaction.

G start Low Yield / Reaction Failure check_sm Step 1: Verify Starting Materials - Purity (NMR, GC-MS) - Reagent activity start->check_sm check_cond Step 2: Review Reaction Conditions - Anaerobic? (Degassing) - Temperature correct? - Solvent anhydrous? check_sm->check_cond If SMs are OK check_cat Step 3: Evaluate Catalyst System - Catalyst active? - Correct ligand used? - Signs of Pd black? check_cond->check_cat If conditions are correct analyze_crude Step 4: Analyze Crude Mixture - LC-MS / NMR - Identify byproducts check_cat->analyze_crude If catalyst is OK side_reaction Side Products Identified? analyze_crude->side_reaction homocoupling Glaser Homocoupling -> Improve anaerobic technique -> Try Cu-free conditions side_reaction->homocoupling Diyne byproduct polymerization Polymerization -> Use high dilution -> Check temperature side_reaction->polymerization High MW species decomp Decomposition -> Use milder base/temp -> Reduce reaction time side_reaction->decomp Complex mixture no_reaction Mainly Starting Material -> Increase temperature -> Screen catalysts/solvents side_reaction->no_reaction No conversion

Caption: General troubleshooting workflow for synthesis.

Scenario 2: Successful Coupling, but Failed Intramolecular Cyclization

Question: My Sonogashira coupling to form the o-alkynylphenyl ether precursor was successful, and I have the pure intermediate. However, when I try to induce the intramolecular cyclization to form the this compound ring, the reaction either fails, returns starting material, or produces a complex mixture. What's going wrong?

Answer:

The failure of the key ring-closing step is a common and frustrating problem. This reaction is essentially an intramolecular nucleophilic attack of the phenoxide onto the alkyne, followed by tautomerization. Success hinges on generating the phenoxide effectively without promoting side reactions and ensuring the conformation is favorable for cyclization.

Probable Causes & Solutions:

  • Ineffective Base: The chosen base may not be strong enough to deprotonate the phenol (if the protecting group was removed) or to facilitate the cyclization mechanism.

    • Solution: The choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) can work, stronger bases are often required, especially if the phenol is made less acidic by other substituents. Screen a range of bases from moderate to strong, such as cesium carbonate (Cs₂CO₃), potassium tert-butoxide (KOtBu), or sodium hydride (NaH).[8][9] For particularly stubborn cyclizations, organic superbases like phosphazene P4-tBu have been shown to be highly effective.[10][11]

  • Intermolecular Polymerization: At high concentrations, the phenoxide of one molecule can react with the alkyne of another molecule, leading to oligomers or polymers instead of the desired intramolecular cyclization.[12][13]

    • Solution: This is one of the most critical parameters to control. Employ high-dilution conditions. A concentration of 0.01 M to 0.05 M is a good starting point. This can be achieved by adding the precursor solution slowly via a syringe pump to a large volume of refluxing solvent containing the base. This favors the intramolecular pathway by keeping the instantaneous concentration of the reactant low.[12][13]

  • Suboptimal Solvent and Temperature: The solvent can influence the solubility of the base and the transition state energy of the cyclization. The temperature may be too low for the reaction to proceed or too high, causing decomposition.

    • Solution: Aprotic polar solvents like DMF, DMSO, or acetonitrile are common choices. If using a strong base like NaH, anhydrous THF is often preferred. Systematically screen both solvent and temperature. Monitor the reaction by TLC or LC-MS to find the optimal balance where the reaction proceeds cleanly without significant byproduct formation.

Data Table: Troubleshooting Intramolecular Cyclization Conditions
Problem Parameter to Change Suggested Modification Rationale
No Reaction / Low Conversion Base Switch from K₂CO₃ to KOtBu or NaH.The phenol may require a stronger base for complete deprotonation to initiate the cyclization.[9]
Temperature Increase temperature in 20 °C increments (e.g., from 80 °C to 100 °C).Cyclization is an activated process; higher temperatures can overcome the activation barrier.
Catalyst If base-mediated fails, consider a transition-metal catalyst (e.g., Au(I), Ru).Metal catalysts can activate the alkyne towards nucleophilic attack under different mechanisms and milder conditions.[14][15]
Polymerization Observed Concentration Decrease concentration from 0.1 M to <0.05 M. Use syringe pump addition.Favors the first-order intramolecular reaction over the second-order intermolecular reaction.[13]
Decomposition / Byproducts Temperature Lower the reaction temperature.Minimizes thermal degradation of starting materials, intermediates, or the final product.
Base Switch to a milder base (e.g., from KOtBu back to Cs₂CO₃).A very strong base may be promoting undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for a this compound synthesis?

A common and effective strategy begins with a commercially available, appropriately substituted fluorophenol, such as 2-bromo-5-fluorophenol. This phenol is first protected or directly O-alkylated with a propargyl halide to form an o-alkynylphenyl ether. This intermediate then undergoes an intramolecular cyclization to form the benzofuran ring. This modular approach allows for flexibility in introducing substituents.[10][11][16]

Q2: How does the fluorine atom at the 4-position specifically impact the synthesis?

The fluorine atom is strongly electron-withdrawing. This has two main effects:

  • Increased Acidity: It increases the acidity of the phenolic proton (if present), which can make deprotonation easier during the cyclization step.

  • Electronic Effects on Cyclization: It can influence the electron density of the aromatic ring and the alkyne, potentially affecting the rate of the key ring-closing step. While often beneficial, this electronic modulation needs to be considered when optimizing conditions.[2][3]

Q3: My cyclization produces a byproduct with the same mass, but a different NMR spectrum. What could it be?

If you are using a base-catalyzed approach on an o-alkynylphenyl ether, you might be seeing products from an alternative cyclization pathway. For instance, some strong superbases have been shown to catalyze cyclization via C-C bond formation instead of the expected C-O bond formation, leading to a constitutional isomer.[10][11] Careful 2D NMR analysis (HMBC, HSQC) is essential to unambiguously determine the structure of any unexpected products.

Mechanism: Desired Cyclization vs. Glaser Side Reaction

The diagram below illustrates the desired Sonogashira coupling and subsequent cyclization pathway versus the common Glaser homocoupling side reaction.

Caption: Desired reaction pathway vs. Glaser side reaction.

References

Identifying byproducts in 4-Fluorobenzofuran synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

<_ ! _>

Welcome to the technical support center for the synthesis of 4-Fluorobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory, with a specific focus on the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The Synthesis Pathway and Primary Byproducts

Q1: What is a common synthetic route to this compound, and what are the expected major byproducts?

A common and effective method for synthesizing benzofurans is through a tandem reaction involving a Williamson ether synthesis to form an intermediate ether, followed by an intramolecular cyclization.[1][2][3] For this compound, this typically involves the reaction of 2,4-difluorophenol with an appropriate halo-ketone or -ester, followed by cyclization.

The primary expected byproduct is often the uncyclized ether intermediate. Other potential byproducts can arise from side reactions such as intermolecular condensation or rearrangement, especially under harsh basic or acidic conditions.[4]

Q2: My GC-MS analysis shows a significant peak that I suspect is the uncyclized ether intermediate. How can I confirm this?

To confirm the identity of the uncyclized intermediate, you should look for the following characteristics in your GC-MS data:

  • Molecular Ion Peak (M+): The molecular weight of the intermediate will be higher than that of this compound. Calculate the expected molecular weight of the starting materials that formed the ether and compare it to the M+ peak in your mass spectrum.

  • Fragmentation Pattern: Look for characteristic fragment ions. For example, you would expect to see fragments corresponding to the 2,4-difluorophenoxy group and the side chain.

  • Co-injection: If possible, synthesize a small amount of the expected intermediate and run a GC-MS analysis. Then, co-inject this standard with your reaction mixture. If the peak of interest increases in intensity, it is highly likely to be the uncyclized intermediate.

Q3: I am observing a byproduct with the same mass as my product, this compound. What could this be?

An isomeric byproduct is a likely candidate. Depending on the specific synthetic route, you might be forming other isomers of fluorobenzofuran. For instance, if the starting material has the potential for reaction at multiple sites, you could form regioisomers. A Perkin rearrangement, for example, can sometimes lead to ring-contracted products, forming benzofuran from a coumarin precursor.[5][6][7]

To differentiate between isomers:

  • Retention Time: Isomers will likely have different retention times on the GC column.

  • Mass Fragmentation Pattern: While the molecular ion peak will be the same, the fragmentation pattern of isomers can be different.[8][9][10] Compare the fragmentation pattern of the unknown peak to a known spectrum of this compound from a spectral library like the NIST WebBook.[11]

  • NMR Spectroscopy: If you can isolate the byproduct, ¹H and ¹⁹F NMR will be definitive in identifying the structure.

Section 2: GC-MS Analysis and Troubleshooting

Q4: What are the recommended GC-MS parameters for analyzing this compound and its byproducts?

While optimal conditions should be determined empirically, a good starting point for your GC-MS method would be:

ParameterRecommended SettingRationale
Column HP-5MS or similar non-polar columnProvides good separation for aromatic compounds.
Injector Temp 250 °CEnsures complete volatilization of the analytes.
Oven Program Start at 50°C (hold 2 min), ramp at 10-25°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.[12]
Carrier Gas HeliumInert and provides good chromatographic resolution.
Ionization Mode Electron Ionization (EI)Standard mode for generating reproducible mass spectra.
Mass Range 50-400 m/zCovers the expected molecular weights of the product and likely byproducts.

Q5: I'm seeing poor peak shape and tailing in my chromatogram. What could be the cause?

Poor peak shape can be due to several factors:

  • Active Sites in the GC System: Polar analytes can interact with active sites in the injector liner or on the column, leading to tailing. Ensure your liner is clean and consider using a deactivated liner.

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.

  • Inappropriate Temperature: If the oven temperature is too low, compounds may not move through the column efficiently. Conversely, if it's too high, you risk co-elution.

Q6: I am concerned about the reactivity of my fluorinated compounds within the GC-MS system. Is this a valid concern?

Yes, highly reactive fluorinated compounds can potentially interact with the GC column or other parts of the system.[13] However, this compound is a relatively stable aromatic compound and is generally amenable to GC-MS analysis. More reactive species, if present, might degrade in the hot injector, leading to unexpected peaks in your chromatogram. If you suspect this is happening, try lowering the injector temperature. For highly reactive species, other analytical techniques like LC-MS might be more suitable.

Section 3: Minimizing Byproduct Formation

Q7: How can I minimize the formation of the uncyclized ether intermediate and drive the reaction to completion?

To favor the cyclization and formation of this compound:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal time and temperature for complete cyclization.[14]

  • Choice of Base: The strength and stoichiometry of the base can be critical. A stronger base may be needed to facilitate the intramolecular cyclization.

  • Solvent: The polarity of the solvent can influence the reaction rate. Experiment with different solvents to find the one that best promotes the desired reaction.

Q8: I am observing byproducts that suggest polymerization or degradation of my starting materials. How can I prevent this?

Polymerization and degradation are often a result of harsh reaction conditions.[14]

  • Lower the Reaction Temperature: High temperatures can promote unwanted side reactions.

  • Control the Rate of Reagent Addition: Adding reagents slowly can help to control the reaction exotherm and prevent localized high concentrations that can lead to polymerization.

  • Use a Protective Atmosphere: If your starting materials or intermediates are sensitive to air or moisture, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[14]

Experimental Protocols

Standard GC-MS Method for this compound Analysis
  • Sample Preparation:

    • Take a small aliquot of the crude reaction mixture.

    • Dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • GC-MS Parameters:

    • Instrument: Agilent GC-MS system (or equivalent).

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Injector: Splitless mode, 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 40-450 amu.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak to identify the molecular ion and fragmentation pattern.

    • Compare the obtained spectra with a known spectrum of this compound and search for potential byproducts in spectral libraries.

Visualizations

Synthesis_and_Byproducts Start 2,4-Difluorophenol + Halo-ketone/ester Intermediate Uncyclized Ether Intermediate Start->Intermediate Williamson Ether Synthesis Product This compound Intermediate->Product Intramolecular Cyclization Byproduct2 Polymerization/ Degradation Products Intermediate->Byproduct2 Side Reactions (e.g., intermolecular condensation) Byproduct1 Isomeric Byproducts Product->Byproduct1 Rearrangement

Caption: Synthesis pathway and potential byproduct formation.

Troubleshooting_Workflow Start Unexpected Peak in GC-MS Check_MW Check Molecular Weight (M+) Start->Check_MW Compare_RT Compare Retention Time (RT) Check_MW->Compare_RT M+ = Product M+ Intermediate Uncyclized Intermediate Check_MW->Intermediate M+ > Product M+ Degradation Degradation Product Check_MW->Degradation M+ < Product M+ Analyze_Fragments Analyze Fragmentation Pattern Compare_RT->Analyze_Fragments Isomer Potential Isomer Analyze_Fragments->Isomer Different Fragments Isolate_Characterize Isolate and Characterize (NMR) Isomer->Isolate_Characterize Optimize_Conditions Optimize Reaction Conditions Intermediate->Optimize_Conditions Degradation->Optimize_Conditions

Caption: GC-MS troubleshooting workflow for unknown peaks.

References

Challenges in the scale-up synthesis of 4-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Fluorobenzofuran. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the scale-up of this important fluorinated heterocyclic compound. As Senior Application Scientists, we understand that moving from a lab-scale reaction to a larger production volume introduces a unique set of variables and potential pitfalls. This resource is structured to anticipate and address these issues head-on, providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your own work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound, and what are the key considerations for scale-up?

A1: Several synthetic strategies exist for the synthesis of benzofurans, and the choice of route for this compound often depends on the availability of starting materials, desired scale, and safety considerations. A prevalent and effective method for scale-up involves a multi-step sequence starting from readily available phenols.

A common approach is the palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This method offers good control over the regiochemistry, which is crucial for installing the fluorine atom at the 4-position.

Key Scale-Up Considerations:

  • Exothermic Reactions: The initial coupling and subsequent cyclization steps can be exothermic. Careful monitoring of the internal reaction temperature and a well-designed reactor with efficient heat exchange are critical to prevent runaway reactions and the formation of byproducts.

  • Catalyst Loading and Activity: On a larger scale, ensuring homogeneous mixing of the catalyst is essential for consistent reaction rates and yields. The catalyst loading may need to be optimized for cost-effectiveness without compromising reaction efficiency.

  • Solvent Selection: The choice of solvent is critical for both reaction performance and downstream processing. High-boiling point solvents may be necessary to drive the reaction to completion but can complicate product isolation and purification. Solvents like DMSO have been shown to provide higher yields in some benzofuran syntheses compared to others like acetonitrile, THF, or DMF.

  • Work-up and Product Isolation: Large-volume extractions and filtrations can be cumbersome. Designing a work-up procedure that minimizes solvent usage and facilitates easy separation of the product is crucial. Crystallization is often the preferred method for purification at scale.

Q2: I'm observing low yields during the cyclization step. What are the likely causes and how can I troubleshoot this?

A2: Low yields in the cyclization step to form the benzofuran ring are a common hurdle. The issue often stems from incomplete reaction, side reactions, or product degradation.

Troubleshooting Strategies:

  • Reaction Temperature and Time: Ensure the reaction is heated to the optimal temperature for a sufficient duration. Inadequate heat can lead to an incomplete reaction. Conversely, excessive heat or prolonged reaction times can cause decomposition of the starting materials or the desired product. Optimization studies are recommended to find the ideal balance.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not facilitate the cyclization effectively, while an overly strong or excess base can lead to side reactions. Common bases include potassium carbonate or triethylamine.

  • Atmosphere Control: Many cyclization reactions, particularly those involving organometallic intermediates, are sensitive to oxygen and moisture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

  • Catalyst Deactivation: If a catalyst is used in the cyclization, it may be deactivating over the course of the reaction. This can be due to impurities in the starting materials or solvents. Using high-purity reagents is essential.

Q3: My final product is contaminated with a difficult-to-remove impurity. What are the likely side products and how can I purify my this compound?

A3: Impurities in the final product can arise from various sources, including unreacted starting materials, intermediates, or side reactions.

Common Impurities and Purification Strategies:

  • Isomeric Impurities: Depending on the synthetic route, regioisomers of this compound may form. Careful control of reaction conditions, particularly during the introduction of the fluorine substituent, is key to minimizing these.

  • Over-alkylation or Arylation Products: In routes involving alkylation or arylation steps, di-substituted products can form. Adjusting the stoichiometry of the reactants can often mitigate this.

  • "Des-fluoro" Impurity: The presence of a non-fluorinated analog in the starting materials can lead to the formation of a "des-fluoro" impurity in the final product. It is crucial to analyze the purity of your starting materials.

Purification Techniques for Scale-Up:

  • Recrystallization: This is often the most effective and scalable method for purifying solid products. Experiment with different solvent systems to find one that provides good solubility for the product at elevated temperatures and poor solubility at room temperature, while leaving impurities dissolved.

  • Column Chromatography: While effective at the lab scale, traditional column chromatography can be challenging and costly to scale up. However, for high-value products or when recrystallization is ineffective, it may be necessary.

  • Distillation: If this compound is a liquid or a low-melting solid, vacuum distillation can be a viable purification method.

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems you might encounter during the synthesis of this compound and offers step-by-step solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Reaction Stalls or Proceeds Slowly at Scale 1. Poor heat transfer in a large reactor.2. Inefficient mixing of reactants.3. Catalyst deactivation.1. Ensure uniform heat distribution by using a reactor with an appropriate heating mantle or oil bath and efficient stirring.2. Optimize the stirrer speed and impeller design for the reactor volume.3. Use high-purity, degassed solvents and reagents. Consider adding the catalyst in portions if deactivation is suspected.
Low Yield of the Desired 4-Fluoro Isomer 1. Lack of regioselectivity in the fluorination or cyclization step.2. Isomerization under reaction conditions.1. Re-evaluate the synthetic route. Directed ortho-metalation strategies can offer high regioselectivity.2. Carefully control the reaction temperature and time to minimize potential isomerization.
Formation of Polymeric or Tar-like Byproducts 1. Reaction temperature is too high.2. Presence of oxygen or other radical initiators.3. Unstable intermediates.1. Lower the reaction temperature and monitor for product formation over time.2. Ensure the reaction is conducted under a strictly inert atmosphere.3. Consider a synthetic route that proceeds through more stable intermediates.
Difficulty in Product Isolation and Purification 1. Product is an oil or low-melting solid.2. Co-crystallization with impurities.3. Product is highly soluble in the work-up solvents.1. If the product is an oil, consider converting it to a solid derivative (e.g., a picrate) for easier handling and purification, followed by regeneration of the parent compound.2. Experiment with a wider range of recrystallization solvents or solvent mixtures.3. Minimize the volume of solvent used during extraction and washing steps. Consider back-extraction to recover the product from the aqueous phase.
Safety Concerns During Scale-Up 1. Use of hazardous reagents (e.g., strong acids, bases, flammable solvents).2. Potential for runaway reactions.3. Handling of powdered reagents on a large scale.1. Conduct a thorough risk assessment before scaling up. Substitute hazardous reagents with safer alternatives where possible.2. Implement robust temperature monitoring and control systems. Have a quenching plan in place for emergencies.3. Use appropriate personal protective equipment (PPE) and containment systems (e.g., fume hoods, glove boxes) when handling large quantities of powdered reagents to minimize inhalation risks.
Experimental Workflow: Palladium-Catalyzed Synthesis of a Benzofuran Derivative

The following diagram illustrates a generalized workflow for a palladium-catalyzed synthesis of a benzofuran derivative, a common strategy that can be adapted for this compound.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Work-up & Purification A Starting Materials: - o-Halophenol - Terminal Alkyne B Reaction Conditions: - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - CuI co-catalyst - Base (e.g., Et3N) - Solvent (e.g., THF) A->B Combine C Coupled Intermediate B->C Reaction D Cyclization Conditions: - Base (e.g., K2CO3) - Solvent (e.g., DMF) C->D Add E Crude this compound D->E Heat F Aqueous Work-up: - Quench reaction - Extract with organic solvent E->F Process G Purification: - Dry organic layer - Concentrate - Recrystallize or Chromatograph F->G Isolate H Pure this compound G->H Purify G start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Issue? low_yield->impurity No check_conditions Check Reaction Conditions: - Temperature - Time - Atmosphere low_yield->check_conditions Yes scale_up_issue Scale-up Problem? impurity->scale_up_issue No identify_impurity Identify Impurity: - NMR, MS, HPLC impurity->identify_impurity Yes review_heat_transfer Review Heat Transfer & Mixing scale_up_issue->review_heat_transfer Yes solution Solution Implemented scale_up_issue->solution No check_reagents Analyze Reagents: - Purity - Stoichiometry check_conditions->check_reagents check_reagents->solution optimize_purification Optimize Purification: - Recrystallization solvent - Chromatography conditions optimize_purification->solution identify_impurity->optimize_purification safety_review Conduct Safety Review review_heat_transfer->safety_review safety_review->solution

Purification strategies for removing impurities from 4-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Fluorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. We understand that impurities, even in trace amounts, can lead to irreproducible results, side reactions, and misleading biological data.

This document provides in-depth, field-proven insights into common purification challenges. It is structured in a practical question-and-answer format, offering not just protocols but the scientific rationale behind them to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?

Answer: The impurity profile of your this compound sample is highly dependent on the synthetic route employed. However, you can generally anticipate impurities from several classes:

  • Unreacted Starting Materials: Residual precursors from the synthesis are common.

  • Reagents and Catalysts: Traces of acids, bases, or metal catalysts used in the reaction may persist.

  • Reaction By-products: These can include regioisomers (e.g., 6-Fluorobenzofuran or 7-Fluorobenzofuran), oligomers, or products from side reactions.

  • Decomposition Products: Fluorinated aromatic compounds can be susceptible to thermal degradation, especially during high-temperature reactions or distillations, potentially forming hazardous substances like hydrogen fluoride[1].

A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial to identify the number and general nature of the impurities before selecting a purification strategy[2][3].

Q2: How do I choose the best primary purification strategy for my crude this compound?

Answer: The choice between distillation, recrystallization, and chromatography depends on the physical state of your crude product and the nature of the impurities. The following decision workflow provides a logical approach to selecting the most appropriate method.

Purification_Decision_Workflow Workflow: Selecting a Purification Strategy start Crude this compound Sample state Is the crude product a solid or a liquid? start->state solid_path Solid state->solid_path Solid liquid_path Liquid / Low-Melting Solid state->liquid_path Liquid recrystallization Strategy 1: Recrystallization (Good for removing minor, structurally different impurities) solid_path->recrystallization distillation Strategy 3: Vacuum Distillation (Good for thermally stable liquids with non-volatile impurities) liquid_path->distillation purity_check1 Assess Purity (TLC, HPLC, NMR) recrystallization->purity_check1 chromatography Strategy 2: Column Chromatography (Excellent for complex mixtures or isomeric impurities) purity_check3 Assess Purity (TLC, HPLC, NMR) chromatography->purity_check3 purity_check2 Assess Purity (TLC, HPLC, NMR) distillation->purity_check2 final_product High-Purity Product purity_check1->final_product Purity Met needs_further Purity Not Met purity_check1->needs_further Purity Not Met purity_check2->final_product Purity Met purity_check2->needs_further Purity Not Met purity_check3->recrystallization If solid & needs polishing purity_check3->final_product Purity Met needs_further->chromatography

Caption: Decision workflow for selecting the primary purification method.

Q3: How can I accurately assess the purity of my final this compound product?

Answer: A multi-technique approach is highly recommended for a comprehensive purity assessment[2].

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile) and UV detection is an excellent starting point. Purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks[4].

  • ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural confirmation and can reveal impurities that might co-elute with the main product in HPLC. ¹⁹F NMR is particularly useful for fluorinated compounds, as the fluorine signal is very sensitive to its chemical environment[3]. The presence of unexpected signals in either spectrum indicates impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If volatile impurities are suspected, GC-MS is a powerful tool. It separates components based on their boiling points and provides mass information for identification[5].

Troubleshooting Guides
Recrystallization

Recrystallization is an effective technique for purifying solid compounds by removing small amounts of impurities. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Problem: My this compound will not crystallize from solution.
  • Possible Cause 1: Incorrect Solvent Choice. The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.

    • Solution: Perform a systematic solvent screen. Use small amounts of your crude product in test tubes with different solvents. Good candidates for benzofuran derivatives include methanol, ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof (e.g., aqueous methanol, petroleum ether/ethyl acetate)[6][7].

Solvent SystemPolarityBoiling Point (°C)Notes
Hexane/HeptaneNon-polar69 / 98Good for non-polar compounds.
TolueneNon-polar111Higher boiling point, may require higher temperatures.
Ethyl Acetate / HexaneMid-polarVariesA versatile mixture; adjust ratio to fine-tune solubility.
Isopropanol / WaterPolarVariesOften effective for moderately polar compounds.[6]
Methanol / AcetonePolarVariesAnother common mixture for benzofuran derivatives.[6]
  • Possible Cause 2: Solution is Not Saturated. If too much solvent was added, the concentration of the compound might be too low to allow crystal formation upon cooling.

    • Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator until the solution becomes slightly cloudy (the saturation point). Then, allow it to cool slowly.

  • Possible Cause 3: Rapid Cooling. Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of well-defined crystals.

    • Solution: Ensure slow, undisturbed cooling. First, let the flask cool to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer if necessary. Insulating the flask (e.g., with glass wool) can promote slower cooling.

Protocol: Recrystallization of this compound
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator may be required.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating complex mixtures based on the differential adsorption of components to a stationary phase (silica gel) as a mobile phase (eluent) is passed through it[8].

Problem: I have poor separation between my product and an impurity on the column.

Chromatography_Troubleshooting Troubleshooting: Poor Chromatographic Separation start Poor Separation Observed (Overlapping spots on TLC or broad peaks from column) cause1 Is the eluent polarity correct? start->cause1 cause2 Is the column overloaded? cause1->cause2 Polarity seems correct solution1a Eluent is too polar (high Rf). Decrease polarity (e.g., more hexane). cause1->solution1a Yes (High Rf) solution1b Eluent is not polar enough (low Rf). Increase polarity (e.g., more ethyl acetate). cause1->solution1b Yes (Low Rf) solution1c Selectivity is poor. Try a different solvent system (e.g., Dichloromethane/Hexane or Toluene/Ethyl Acetate). cause1->solution1c No (Rf is okay, but spots are close) cause3 Is the column packed correctly? cause2->cause3 No solution2 Reduce the amount of crude material loaded onto the column. Rule of thumb: 1:30 to 1:100 sample-to-silica ratio. cause2->solution2 Yes solution3 Repack the column, ensuring no air bubbles or channels. Use the 'slurry packing' method for best results. cause3->solution3 Yes

References

Technical Support Center: Navigating Benzofuran Synthesis – A Guide to Preventing Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Benzofuran and its derivatives are cornerstones in medicinal chemistry and materials science, but their synthesis can be fraught with challenges, most notably the formation of intractable polymeric byproducts.[1][2][3] This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles and achieve high-yielding, clean reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning into a dark, insoluble tar. What is causing this polymerization?

A: The formation of a dark, tar-like substance is a classic indication of polymerization, a common and frustrating side reaction in benzofuran synthesis. This is particularly prevalent in syntheses that employ acidic conditions.[4][5] The primary culprits are highly reactive intermediates that, instead of undergoing the desired intramolecular cyclization, react with each other to form long-chain polymers.

Several factors can trigger or exacerbate polymerization:

  • Strong Acid Catalysts: Strong Brønsted or Lewis acids can promote side reactions. For instance, in the conversion of furan to benzofuran, acid catalysts can open the furan ring to form reactive aldehydes and ketones, which are precursors to polymerization.[4][5]

  • High Reaction Temperatures: Elevated temperatures can increase the rate of polymerization, sometimes leading to a runaway reaction.[6][7] Many synthetic protocols for benzofurans require heat, making temperature control a critical parameter.[8]

  • Inherent Reactivity of Starting Materials: The electronic properties of your substrates can make them more susceptible to polymerization. Furan itself is highly prone to polymerization in acidic conditions.[9]

  • Presence of Water: In some reactions, like certain palladium-catalyzed syntheses, water can interfere with the catalytic cycle and promote side reactions, although its direct role in polymerization is context-dependent.[8]

Q2: I suspect acid-catalyzed polymerization is the issue. How can I mitigate this?

A: You are right to be cautious with acid-catalyzed reactions. The key is to promote the desired intramolecular cyclization over intermolecular polymerization. Here are several strategies:

  • Choice of Acid: Opt for milder acidic conditions. Instead of strong Brønsted acids like sulfuric acid, consider using Lewis acids or solid acid catalysts like Amberlyst 70.[4] In some cases, even milder acids like p-toluenesulfonic acid can be effective.[10]

  • Solvent Selection: The choice of solvent can have a profound impact. Studies have shown that using alcohols, such as methanol, can suppress the polymerization of furan during its acid-catalyzed conversion to benzofuran.[4][11] Methanol stabilizes reactive aldehyde intermediates by converting them to more stable acetals, thus preventing them from participating in polymerization reactions.[5][11]

  • Temperature Control: Maintain strict control over the reaction temperature. Running the reaction at the lowest effective temperature can significantly reduce the rate of polymerization.[9]

  • Reaction Time: Monitor your reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions, which can also lead to degradation or polymerization.[12]

Q3: Can I use a polymerization inhibitor? If so, how do I choose the right one?

A: Yes, using a polymerization inhibitor can be a very effective strategy, especially in syntheses involving monomers that are prone to radical polymerization.[6][13] Polymerization inhibitors are chemical compounds that terminate polymerization reactions, typically by scavenging free radicals.[6][14]

There are two main types of inhibitors:

  • True Inhibitors: These compounds have a defined induction period during which no polymerization occurs. They are consumed during this period. Examples include stable radicals like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) and quinones like hydroquinone.[6][14]

  • Retarders: These compounds slow down the rate of polymerization but do not provide a distinct induction period. They are consumed more slowly.

Choosing the Right Inhibitor:

The choice of inhibitor depends on the specific reaction mechanism and conditions.

  • For Radical Polymerization: If your reaction conditions (e.g., high temperatures, presence of radical initiators) favor a radical polymerization mechanism, a radical scavenger is appropriate.[6] Phenolic inhibitors like hydroquinone or tert-butylcatechol are commonly used.[13] Stable radicals like TEMPO are also highly effective.[6][14]

  • Compatibility with Reaction Chemistry: Ensure the inhibitor does not interfere with your desired reaction. For example, a phenolic inhibitor might interfere with reactions involving strong bases.

  • Operating Temperature: Different inhibitors have different optimal operating temperatures.

  • Post-Reaction Removal: Consider how you will remove the inhibitor during workup. Some inhibitors can be removed by washing with a basic solution (e.g., hydroquinone), while others might require chromatographic separation.

Here is a table summarizing some common polymerization inhibitors:

InhibitorTypeMechanism of ActionCommon Applications
Hydroquinone True InhibitorRadical ScavengerStorage and transport of olefinic monomers.[14]
tert-Butylcatechol (TBC) True InhibitorRadical ScavengerWidely used for styrene and acrylates.[13]
TEMPO True InhibitorStable RadicalHighly effective radical scavenger.[6][14]
Phenothiazine True InhibitorThought to act via aminoxyl radicalsUsed in processing of monomers.[6]
Oxygen (Air) True InhibitorDiradicalCan inhibit radical polymerization but may form explosive peroxides with certain monomers.[6]

Troubleshooting Guides

Problem: My Palladium-Catalyzed Benzofuran Synthesis is Giving Low Yields and Polymeric Gunk.

This is a common issue in popular methods like the Sonogashira coupling of an o-iodophenol with a terminal alkyne followed by intramolecular cyclization.[8][12][15][16]

Potential Causes & Solutions:

  • Catalyst Deactivation:

    • Cause: The palladium catalyst can be deactivated by moisture or oxygen. The base used can also play a role; for example, sodium bicarbonate (NaHCO₃) can decompose at high temperatures to produce water, which interferes with the catalytic cycle.[8]

    • Solution:

      • Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[17]

      • Switch to a more robust base that does not generate water, such as cesium carbonate (Cs₂CO₃) or triethylamine (Et₃N).[12][15]

      • Consider using a more stable palladium source, like Pd(PPh₃)₄.[8]

  • Suboptimal Reaction Conditions for Cyclization:

    • Cause: The conditions might be suitable for the initial C-C bond formation (Sonogashira coupling) but not for the subsequent intramolecular C-O bond formation, leading to the accumulation of the uncyclized intermediate which can then polymerize.[8]

    • Solution:

      • Increase the reaction temperature after the initial coupling is complete to promote cyclization.

      • Experiment with different solvents. While DMF is common, other solvents like toluene or xylene might favor the cyclization step.

  • Radical Side Reactions:

    • Cause: At the elevated temperatures often used, radical pathways can be initiated, leading to polymerization of the alkyne or the benzofuran product.

    • Solution:

      • Add a small amount of a radical inhibitor like hydroquinone or phenothiazine to the reaction mixture. Be mindful of potential interactions with your catalyst.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes a common method for synthesizing 2-substituted benzofurans.[12]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL).

  • Catalyst Addition: To the stirred solution, add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Reaction: Stir the mixture at reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired benzofuran derivative.

Visualizing the Workflow

Logical Flow for Troubleshooting Polymerization

Troubleshooting_Polymerization Start Polymerization Observed (Low Yield, Tarry Mixture) Check_Conditions Step 1: Analyze Reaction Conditions Start->Check_Conditions Acid_Catalyzed Is the reaction acid-catalyzed? Check_Conditions->Acid_Catalyzed High_Temp Is the temperature >100°C? Acid_Catalyzed->High_Temp No Modify_Acid Action: Switch to Milder Acid (e.g., Lewis Acid, Solid Acid) Acid_Catalyzed->Modify_Acid Yes Lower_Temp Action: Reduce Reaction Temperature High_Temp->Lower_Temp Yes Add_Inhibitor Step 2: Consider Additives High_Temp->Add_Inhibitor No Change_Solvent Action: Use Alcohol Solvent (e.g., Methanol) to Stabilize Intermediates Modify_Acid->Change_Solvent Change_Solvent->Add_Inhibitor Lower_Temp->Add_Inhibitor Radical_Mechanism Is a radical mechanism likely? Add_Inhibitor->Radical_Mechanism Add_Radical_Scavenger Action: Add Radical Inhibitor (e.g., Hydroquinone, TEMPO) Radical_Mechanism->Add_Radical_Scavenger Yes Optimize_Catalyst Step 3: Optimize Catalysis (if applicable) Radical_Mechanism->Optimize_Catalyst No Add_Radical_Scavenger->Optimize_Catalyst Pd_Catalyzed Is it a Pd-catalyzed reaction? Optimize_Catalyst->Pd_Catalyzed Change_Base_Ligand Action: Change Base (e.g., Cs₂CO₃) and/or Ligand Pd_Catalyzed->Change_Base_Ligand Yes End Successful Synthesis: Clean Reaction, High Yield Pd_Catalyzed->End No Check_Atmosphere Action: Ensure Inert Atmosphere & Anhydrous Conditions Change_Base_Ligand->Check_Atmosphere Check_Atmosphere->End

Caption: A step-by-step guide to troubleshooting polymerization in benzofuran synthesis.

References

Overcoming low reactivity in the fluorination of benzofuran precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges in the fluorination of benzofuran precursors. This resource is designed for researchers, medicinal chemists, and process development scientists who are working to incorporate fluorine atoms into the benzofuran scaffold, a common motif in pharmacologically active compounds.

The introduction of fluorine can dramatically alter a molecule's physicochemical and biological properties, but the inherent reactivity of the benzofuran ring system can present significant hurdles.[1][2] This guide provides in-depth, field-proven insights to help you navigate these challenges, moving from frequently encountered issues to comprehensive troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice for overcoming low reactivity in your fluorination reactions.

Question 1: Why is my benzofuran precursor showing low or no reactivity towards electrophilic fluorination?

Answer: Low reactivity in the electrophilic fluorination of benzofurans often stems from a combination of factors related to the substrate's electronic properties and the reaction conditions.

  • Substrate Deactivation: The benzofuran ring is generally electron-rich, making it susceptible to electrophilic attack. However, the presence of electron-withdrawing groups (EWGs) on the aromatic ring can significantly decrease its nucleophilicity, thus reducing its reactivity towards electrophilic fluorinating agents.[3]

  • Inactive Fluorinating Reagent: Many electrophilic fluorinating reagents, such as Selectfluor™, are sensitive to moisture. Contamination with water can lead to their decomposition and a loss of fluorinating power.[4]

  • Suboptimal Reaction Temperature: The activation energy for the fluorination of a deactivated benzofuran precursor might not be met at room temperature. Conversely, excessively high temperatures can lead to decomposition of the starting material or the fluorinating reagent.[4][5]

  • Improper Solvent Choice: The solvent plays a critical role in solubilizing the reagents and stabilizing the transition state. A solvent that is not suitable for the specific fluorinating agent or substrate can lead to poor reaction outcomes. For instance, some electrophilic reagents like Selectfluor can react exothermically and dangerously with solvents like DMF, pyridine, and DMSO.[4][6]

Question 2: I'm observing decomposition of my starting material. What are the likely causes?

Answer: Benzofurans can be sensitive to strong acidic or basic conditions, as well as potent electrophiles, which can lead to polymerization or the formation of undesired byproducts.[4]

  • Harsh Reaction Conditions: The use of highly acidic or basic promoters can lead to the degradation of sensitive benzofuran scaffolds.

  • Oxidative Side Reactions: Some electrophilic fluorinating agents, like Selectfluor™, are also strong oxidants.[7] This can lead to undesired oxidative side reactions, especially with electron-rich benzofurans.

  • Incompatible Solvents: As mentioned, certain solvents can react with the fluorinating agent, leading to uncontrolled reactions and decomposition.[6]

Question 3: How do I choose the right fluorinating agent for my benzofuran precursor?

Answer: The choice between an electrophilic and a nucleophilic fluorinating agent is a critical first step and depends on the nature of your precursor.

  • For Electron-Rich Benzofurans: Electrophilic fluorinating agents are generally the preferred choice. Reagents like Selectfluor™ (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are commonly used.[8][9][10] Selectfluor™ is often favored due to its relative stability and ease of handling.[7]

  • For Precursors Amenable to Nucleophilic Substitution: If you have a benzofuran precursor with a suitable leaving group (e.g., a halide or a triflate) at the desired position, a nucleophilic fluorination approach can be effective. Common nucleophilic fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium fluoride (TBAF).[11] These reactions often require aprotic polar solvents and may be facilitated by phase-transfer catalysts.[11]

Below is a decision-making workflow to guide your selection:

G start Start: Fluorination of Benzofuran Precursor check_substituents Analyze Substituents on Benzofuran Ring start->check_substituents electron_properties Electron-donating or Electron-withdrawing? check_substituents->electron_properties electrophilic_path Pursue Electrophilic Fluorination electron_properties->electrophilic_path Donating/Neutral check_leaving_group Is a suitable leaving group present? electron_properties->check_leaving_group Withdrawing select_electrophilic_reagent Select Reagent: - Selectfluor™ - NFSI electrophilic_path->select_electrophilic_reagent nucleophilic_path Consider Nucleophilic Fluorination select_nucleophilic_reagent Select Reagent: - KF, CsF, TBAF nucleophilic_path->select_nucleophilic_reagent end_electrophilic Proceed with Electrophilic Protocol select_electrophilic_reagent->end_electrophilic check_leaving_group->nucleophilic_path Yes modify_substrate Consider Substrate Modification to Introduce a Leaving Group check_leaving_group->modify_substrate No end_nucleophilic Proceed with Nucleophilic Protocol select_nucleophilic_reagent->end_nucleophilic modify_substrate->nucleophilic_path

Caption: Decision workflow for selecting a fluorination strategy.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to systematically address and resolve low reactivity and other common issues in the fluorination of benzofuran precursors.

Troubleshooting Guide 1: Low Conversion in Electrophilic Fluorination

This guide will walk you through a systematic approach to diagnose and resolve low conversion rates when using an electrophilic fluorinating agent like Selectfluor™.

Systematic Troubleshooting Workflow

G start Low Conversion Observed check_reagents Step 1: Verify Reagent Quality and Stoichiometry start->check_reagents reagent_quality Is the fluorinating agent active? Are solvents anhydrous? check_reagents->reagent_quality check_conditions Step 2: Optimize Reaction Conditions temp_screen Screen Temperature Gradient (e.g., 0°C to 80°C) check_conditions->temp_screen check_substrate Step 3: Assess Substrate Reactivity ewg_present Does the substrate have strong EWGs? check_substrate->ewg_present stoichiometry Is the stoichiometry correct? reagent_quality->stoichiometry Yes action_reagent Action: Use fresh fluorinating agent. Ensure rigorous drying of solvents. reagent_quality->action_reagent stoichiometry->check_conditions Yes action_stoich Action: Re-calculate and verify stoichiometry. stoichiometry->action_stoich solvent_screen Screen Anhydrous, Non-Nucleophilic Solvents (e.g., Acetonitrile, Dichloromethane) temp_screen->solvent_screen base_screen If applicable, screen mild bases (e.g., Li₂CO₃, NaHCO₃) solvent_screen->base_screen base_screen->check_substrate increase_temp Increase reaction temperature ewg_present->increase_temp Yes success Problem Resolved ewg_present->success No, re-evaluate previous steps catalyst Consider a catalytic approach (e.g., Lewis acid catalysis) increase_temp->catalyst catalyst->success action_reagent->check_reagents action_stoich->check_reagents

Caption: Systematic workflow for troubleshooting low conversion.

Detailed Experimental Protocols

Protocol 1: Screening Reaction Temperature

The optimal temperature for fluorination can be highly substrate-dependent.[4][5] A systematic screening is recommended.

  • Setup: Prepare three identical reaction vials under an inert atmosphere (e.g., nitrogen or argon).

  • Reactions:

    • Vial 1 (Low Temp): Run the reaction at 0 °C (ice bath).

    • Vial 2 (Room Temp): Run the reaction at ambient temperature (e.g., 25 °C).

    • Vial 3 (High Temp): Run the reaction at an elevated temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., every 1-2 hours).[4][5]

  • Analysis: Compare the conversion rates to identify the optimal temperature range. Be mindful of potential decomposition at higher temperatures.

Protocol 2: Solvent Screening

The choice of solvent can significantly influence the reaction outcome.[4] Acetonitrile is a commonly used solvent for reactions with Selectfluor™.[8][9]

  • Setup: Prepare a series of reactions in different anhydrous, non-nucleophilic solvents.

  • Solvent Candidates:

    • Acetonitrile (MeCN)

    • Dichloromethane (DCM)

    • Ethyl Acetate (EtOAc)

    • Tetrahydrofuran (THF) - use with caution, check for peroxide formation.

  • Execution: Run the reactions under the optimal temperature identified in Protocol 1.

  • Analysis: Analyze the reaction outcomes to determine the solvent that provides the best balance of solubility and reactivity.

ParameterAcetonitrileDichloromethaneEthyl Acetate
Polarity HighMediumMedium
Boiling Point 82 °C40 °C77 °C
Compatibility with Selectfluor™ Good[8][9]GoodGenerally Good[4]
Typical Observations Often provides good yields for benzofuran fluorination.Can be effective, but lower boiling point may limit temperature range.A good alternative, particularly for avoiding fluoride displacement in some cases.[4]

Table 1: Comparison of Common Solvents for Electrophilic Fluorination.

Troubleshooting Guide 2: Managing Side Reactions and Decomposition

If you are observing significant byproduct formation or decomposition of your starting material, the following strategies can help improve the selectivity of your reaction.

Strategies for Minimizing Decomposition
  • Use of Mild Bases: For substrates that are sensitive to acidic conditions generated during the reaction, the addition of a mild, non-nucleophilic base can be beneficial. Lithium carbonate (Li₂CO₃) has been shown to be effective in preventing the formation of dimeric byproducts in similar heterocyclic systems.[4]

  • Lowering Reaction Temperature: If decomposition is observed at elevated temperatures, running the reaction at a lower temperature, even if it requires a longer reaction time, may prevent the formation of byproducts.[4]

  • Catalytic Approaches: Instead of stoichiometric reagents that can be harsh, consider catalytic methods. While less common for direct fluorination of the benzofuran core, the development of late-stage fluorination techniques using transition metal catalysts (e.g., Pd, Ag) is an active area of research and may offer milder reaction conditions.[12]

Protocol 3: Implementing a Mild Base
  • Setup: Prepare two identical reactions. To one, add a mild base.

    • Reaction A (Control): Your standard reaction conditions.

    • Reaction B (With Base): Add 1.5-2.0 equivalents of a mild base like Li₂CO₃ or NaHCO₃.

  • Execution: Run both reactions under the previously optimized conditions.

  • Analysis: Compare the product distribution and yield between the two reactions to assess the impact of the base.

Part 3: Advanced Strategies for Highly Unreactive Precursors

For benzofuran precursors that remain unreactive even after extensive optimization of reaction conditions, more advanced strategies may be necessary.

Substrate Modification

If direct fluorination is unsuccessful, consider a multi-step approach involving the synthesis of a more reactive precursor.

  • Introduction of Activating Groups: The temporary introduction of an electron-donating group (EDG) can increase the nucleophilicity of the benzofuran ring, facilitating fluorination. The EDG can then be removed in a subsequent step.

  • Directed Metallation-Fluorination: A powerful strategy involves the directed ortho-metallation of the benzofuran ring, followed by quenching with an electrophilic fluorine source. This provides excellent regiocontrol.

Transition-Metal-Catalyzed Fluorination

The field of transition-metal-catalyzed fluorination is rapidly evolving and offers promising solutions for challenging substrates.[12][13]

  • Palladium-Catalyzed Fluorination: Methods for the palladium-catalyzed fluorination of arylboronic acids or aryltrifluoroborates to aryl fluorides have been developed.[12] If your benzofuran precursor can be converted to such a derivative, this could be a viable route.

  • Silver-Catalyzed Fluorination: Silver-catalyzed methods for late-stage fluorination have also been reported, offering a potential alternative for complex molecules.[12]

These advanced methods often require specialized ligands and conditions, and a thorough review of the primary literature is recommended before implementation.

References

Technical Support Center: Spectral Characterization of 4-Fluorobenzofuran Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Fluorobenzofuran. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the spectral characterization of impurities. Our focus is on providing practical, field-proven insights grounded in established scientific principles to ensure the integrity and quality of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for identifying and quantifying impurities in this compound?

A1: A multi-technique approach is essential for a comprehensive impurity profile. The three core techniques we recommend are:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile organic impurities. When coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS), it becomes a powerful tool for both quantification and identification.[1] A reversed-phase C18 column is an excellent starting point for method development.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or certain by-products.[2] It offers high sensitivity and specificity, providing valuable structural information from the mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and ¹⁹F) is unparalleled for the definitive structural elucidation of isolated impurities. It provides detailed information about the molecular structure, connectivity, and the chemical environment of the atoms.[4][5] ¹⁹F NMR is particularly crucial for confirming the position and integrity of the fluorine substituent.[6]

Q2: What are the likely sources and types of impurities I should anticipate in my this compound sample?

A2: Impurities can be introduced at various stages of the manufacturing process and storage.[1] You should consider the following categories:

  • Organic Impurities:

    • Starting Materials & Intermediates: Unreacted precursors such as 4-fluorobenzoic acid or related derivatives.[7]

    • By-products: Isomers (e.g., 5-, 6-, or 7-fluorobenzofuran), dimers, or products from side reactions. Friedel-Crafts reactions, for example, are known to produce regioisomers that can be challenging to separate.[8]

    • Degradation Products: this compound may degrade under specific conditions (e.g., exposure to light, heat, or extreme pH), leading to hydrolysis or oxidation products.[3][9]

  • Inorganic Impurities: Catalysts and reagents used in the synthesis.

  • Residual Solvents: Volatile organic compounds used during synthesis or purification.[1]

Q3: My this compound sample shows poor solubility in common HPLC mobile phases. What do you suggest?

A3: Solubility issues can significantly impact peak shape and quantification accuracy. First, ensure you are using high-purity, HPLC-grade solvents, as contaminants can affect solubility.[3] For sample preparation, dissolve the material in a strong organic solvent like acetonitrile, methanol, or THF at a known concentration (e.g., 1 mg/mL) before diluting it with the initial mobile phase. If solubility remains an issue, a small amount of DMSO can be used to dissolve the initial stock, but be mindful of its potential to interfere with the chromatogram.

Troubleshooting Guides

This section addresses specific issues you may encounter during your analysis.

Problem: I am observing unexpected peaks in my HPLC-UV chromatogram.

This is a common issue that can arise from multiple sources. The following decision tree can help diagnose the cause.

G start Unexpected Peak in HPLC Chromatogram q1 Is the peak present in a blank injection (mobile phase only)? start->q1 ans1_yes Source is likely system contamination. - Contaminated mobile phase or glassware. - Carryover from previous injection. q1->ans1_yes Yes ans1_no Peak is related to the sample. q1->ans1_no No q2 Is the retention time (RT) and peak shape consistent across multiple injections? ans2_yes Likely a stable impurity. - By-product from synthesis. - Isomer or related compound. q2->ans2_yes Yes ans2_no Inconsistent peak suggests instability. - On-column degradation. - Injection variability. q2->ans2_no No q3 Does the peak area increase over time in the same sample vial? ans3_yes Sample is degrading in the vial. - Use temperature-controlled autosampler. - Prepare samples fresh. q3->ans3_yes Yes ans3_no Degradation is less likely the primary issue. q3->ans3_no No ans1_no->q2 ans2_yes->q3

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

Problem: My GC-MS analysis of a fluorinated compound is giving inconsistent results and a noisy baseline.

Fluorinated compounds can sometimes be challenging for GC-MS analysis.

  • Causality: Highly reactive species, such as residual HF or other acidic impurities, can react with the stationary phase of the GC column, leading to column degradation and poor chromatography.[10]

  • Solution:

    • Use an Inert Column: Employ a robust, inert column (e.g., HP-5MS) designed to minimize interactions with active compounds.[2]

    • Check for Reactivity: If you suspect reactive impurities, consider a derivatization step to create a more stable analogue before injection.

    • Inlet Maintenance: Ensure the GC inlet liner is clean and consider using a deactivated liner to prevent analyte adsorption or degradation.

    • MS Source Cleaning: Fluorinated compounds can sometimes lead to faster contamination of the MS source. Regular source cleaning is recommended.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity Analysis of this compound

This protocol provides a general-purpose reversed-phase HPLC method for determining the purity of this compound.

1. Instrumentation and Conditions:

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWD
Column Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.05% Orthophosphoric acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 220 nm
Injection Vol. 5 µL

| Gradient | 0-2 min (40% B), 2-15 min (40-90% B), 15-18 min (90% B), 18-18.1 min (90-40% B), 18.1-25 min (40% B) |

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

3. Procedure:

  • Equilibrate the column with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (acetonitrile) to ensure the system is clean.

  • Inject the prepared sample and start data acquisition.

  • Integrate all peaks and calculate the purity based on area percentage. Assume the response factor is the same for all impurities for initial screening.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile (0.5 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis3 Inject Sample prep3->analysis3 analysis1 Equilibrate Column analysis2 Inject Blank analysis1->analysis2 analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Area % data1->data2 data3 Report Purity data2->data3

Caption: General workflow for HPLC purity analysis.

Protocol 2: GC-MS Analysis for Volatile Impurities

This protocol is designed to detect volatile impurities such as residual solvents or low-boiling point by-products.

1. Instrumentation and Conditions:

Parameter Specification
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temp. 250 °C
Injection Mode Split (50:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Electron Ionization (EI) at 70 eV

| Scan Range | m/z 35-500 |

2. Sample Preparation:

  • Dissolve the this compound sample in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1 mg/mL.

3. Procedure:

  • Inject 1 µL of the prepared sample into the GC-MS.

  • Acquire the data.

  • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).[11] The parent benzofuran has a characteristic mass spectrum that can be used as a reference.

Data Interpretation Guide

Interpreting Mass Spectra:

For this compound (Molecular Weight: 136.13 g/mol ), the EI mass spectrum is expected to show a strong molecular ion peak (M⁺) at m/z 136. Key fragmentation patterns for benzofurans involve the loss of CO and CHO. The presence of fluorine will influence fragmentation. Look for characteristic ions:

  • m/z 136: Molecular ion [M]⁺

  • m/z 108: Loss of CO from the molecular ion [M-CO]⁺

  • m/z 107: Loss of CHO from the molecular ion [M-CHO]⁺

  • m/z 82: Further fragmentation.

Isomeric impurities will likely have identical mass spectra under EI conditions.[8][12] Distinguishing them often requires comparing their chromatographic retention times to authentic standards or using advanced MSⁿ techniques.[8]

Interpreting NMR Spectra:

  • ¹H NMR: The spectrum will show signals in the aromatic region (typically 6.8-7.8 ppm). The fluorine atom will cause characteristic splitting (coupling) of adjacent proton signals. The magnitude of the H-F coupling constants can help confirm the substitution pattern.

  • ¹³C NMR: The carbon directly attached to the fluorine atom will show a large one-bond coupling (¹JCF) of ~240-250 Hz, which is a definitive indicator. Carbons two and three bonds away will show smaller couplings. The typical chemical shifts for the benzofuran ring carbons can be used for assignment.[13]

  • ¹⁹F NMR: A single resonance is expected for this compound. The chemical shift provides information about the electronic environment of the fluorine atom. Any additional peaks in the ¹⁹F NMR spectrum are strong evidence of fluorine-containing impurities.[6]

By integrating these advanced analytical techniques and troubleshooting methodologies, researchers can confidently characterize the impurity profile of this compound, ensuring the quality and safety of materials used in research and drug development.

References

Technical Support Center: Safe Handling and Disposal of 4-Fluorobenzofuran Waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and disposal of 4-Fluorobenzofuran waste. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for managing this halogenated organic compound throughout your experimental workflow. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, ensuring both personal safety and environmental compliance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties, handling, and immediate safety precautions for this compound.

Q1: What are the primary hazards associated with this compound?

A1: While a comprehensive toxicological profile for this compound is not extensively documented, its structure as a halogenated benzofuran derivative suggests several potential hazards. Based on data from similar compounds, it should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. As a fluorinated organic compound, it is also presumed to be environmentally persistent, necessitating careful disposal to prevent ecological contamination.

Q2: What are the immediate first aid measures in case of exposure to this compound?

A2: In the event of an accidental exposure, the following first aid measures should be taken immediately:

  • Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration and seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to rinse under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.

It is crucial to have the Safety Data Sheet (SDS) available to show to the attending medical personnel.

Q3: What are the appropriate storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The storage area should be secure and accessible only to authorized personnel.

Section 2: Troubleshooting Guide for Experimental Procedures

This section provides solutions to specific problems that may arise during the handling and use of this compound in a laboratory setting.

Issue 1: I've spilled a small amount of this compound solid in the chemical fume hood. What is the correct cleanup procedure?

Solution: For a small spill of solid this compound within a certified chemical fume hood, follow these steps:

Experimental Protocol: Small Solid Spill Cleanup

  • Ensure Personal Safety: Continue wearing your standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Containment: Ensure the spill is contained within the fume hood.

  • Cleanup:

    • Gently sweep or scoop the solid material to avoid creating dust.

    • Place the collected solid into a designated, clearly labeled hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., isopropanol or ethanol) to remove any remaining residue.

    • Place the contaminated cleaning materials into the same hazardous waste container.

  • Final Steps:

    • Seal the hazardous waste container.

    • Dispose of contaminated gloves and any other disposable PPE as hazardous waste.

    • Thoroughly wash your hands with soap and water after the cleanup is complete.

Issue 2: My experiment generated a liquid waste stream containing this compound. Can I dispose of it down the drain?

Solution: Absolutely not. As a halogenated organic compound, this compound waste must not be disposed of down the sanitary sewer. This practice is prohibited as it can lead to environmental contamination and may violate local and federal regulations. All liquid waste containing this compound must be collected and disposed of as hazardous waste.

Issue 3: I need to decontaminate glassware that has come into contact with this compound. What is the recommended procedure?

Solution: Proper decontamination of glassware is essential to prevent cross-contamination and ensure safety.

Experimental Protocol: Glassware Decontamination

  • Initial Rinse (in a fume hood):

    • Wearing appropriate PPE, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve and remove the bulk of the this compound residue.

    • Collect this solvent rinsate in a designated halogenated organic waste container.

  • Washing:

    • Wash the glassware thoroughly with a laboratory detergent and hot water. Use a brush to scrub all surfaces.

  • Final Rinse:

    • Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water.

  • Drying:

    • Allow the glassware to air dry completely or dry it in a glassware drying oven.

Section 3: Waste Disposal Workflow

This section provides a systematic approach to the disposal of this compound waste, from segregation to final disposal.

Q4: How should I segregate waste contaminated with this compound?

A4: Proper waste segregation is a critical step in safe laboratory practice. This compound waste should be categorized and collected as follows:

  • Solid Waste: This includes unused this compound, contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, and any other solid materials that have come into direct contact with the compound. This waste should be collected in a designated, puncture-resistant, and sealable container clearly labeled as "Halogenated Organic Solid Waste" and listing "this compound" as a component.

  • **Liquid

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Fluorobenzofuran and 4-Chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Strategic Role of Halogenation

Benzofuran and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3] These activities span anti-tumor, antimicrobial, anti-inflammatory, and antiviral properties, making the benzofuran nucleus a privileged scaffold in drug discovery.[3][4]

A common and highly effective strategy to modulate the therapeutic potential of such scaffolds is halogenation. The introduction of halogen atoms—most frequently fluorine and chlorine—at specific positions on the benzofuran ring can profoundly alter a molecule's physicochemical properties. These alterations include changes in lipophilicity, electronic distribution, metabolic stability, and binding affinity to biological targets. This guide provides a detailed comparative analysis of the biological activities of two closely related analogs: 4-Fluorobenzofuran and 4-Chlorobenzofuran. By examining experimental data, we will elucidate how the substitution of fluorine versus chlorine at the C4-position influences their therapeutic potential, particularly in the realms of anticancer and antimicrobial activity.

Synthetic Approaches to 4-Halogenated Benzofurans

The synthesis of 4-fluoro- and 4-chlorobenzofuran derivatives can be achieved through various established organic chemistry routes. While a comprehensive review of synthesis is beyond the scope of this guide, a foundational understanding is crucial. Typically, these syntheses involve intramolecular cyclization reactions. For instance, strategies may include the palladium-catalyzed ring closure of o-halo-benzylketones or the cyclodehydration of appropriately substituted precursors.[5] The specific starting materials, such as 4-chlorobenzoyl chloride or precursors amenable to fluorination, dictate the final halogenated product.[6] Quantum chemical investigations have also explored the formation mechanisms of chlorobenzofurans, providing insight into the kinetics and thermodynamics of ring closure.[7][8]

Biological Activity Profile of this compound Derivatives

The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity due to its small size and high electronegativity.[9] Fluorinated benzofurans have demonstrated significant potential as anti-inflammatory and anticancer agents.[9][10]

Anticancer and Enzyme Inhibitory Activity

Studies have shown that fluorinated benzofurans can exhibit potent anticancer effects. For example, the addition of a fluorine atom at the C4-position of a 2-benzofuranyl derivative led to a twofold increase in potency and inhibitory activity against the urokinase-type plasminogen activator (uPA), a key enzyme in cancer invasion and metastasis.[11] This highlights the beneficial role of C4-fluorine substitution in enhancing interactions with enzymatic targets.[11]

Analysis of structure-activity relationships (SAR) suggests that the biological effects of benzofuran derivatives are often enhanced by the presence of fluorine, among other groups like bromine, hydroxyl, and carboxyl groups.[9][10] In one study, fluorinated benzofuran derivatives were found to inhibit the proliferation of the human colorectal adenocarcinoma cell line HCT116, with some compounds showing IC₅₀ values in the micromolar range.[9] The mechanism often involves the induction of apoptosis, a form of programmed cell death.[9]

Biological Activity Profile of 4-Chlorobenzofuran Derivatives

Chlorine, being larger and less electronegative than fluorine, imparts different physicochemical properties to the benzofuran scaffold. Its inclusion has been linked to potent antimicrobial and anticancer activities.

Antimicrobial Activity

The introduction of a halogen into the benzofuran structure is often critical for conferring microbiological activity.[12][13] While direct studies on 4-chlorobenzofuran are limited, related chlorinated benzofuran derivatives have shown activity against Gram-positive bacteria and fungi.[12][13] For instance, certain derivatives containing a halogen in the aromatic ring exhibited antifungal activity against Candida strains.[12] SAR studies on various benzofuran series have indicated that compounds bearing chloro substituents can exhibit excellent antibacterial activity against a range of bacterial strains.[14]

Anticancer Activity

Chlorinated benzofuran derivatives have also emerged as promising anticancer agents. A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, where the benzoyl moiety contained a para-chloro substitution, exhibited high cytotoxicity against liver, breast, and colon cancer cell lines.[6] Specifically, the compound with a para-chloro substitution on the benzoyl group showed the best inhibitory activity against HUH7 and FOCUS liver cancer cell lines, with GI₅₀ values of 4.64 µM and 4.15 µM, respectively.[6] This demonstrates the effectiveness of chlorine substitution in designing potent cytotoxic agents.

Comparative Analysis: Fluorine vs. Chlorine at the C4-Position

A direct, head-to-head comparison of this compound and 4-Chlorobenzofuran in the same biological assays is not extensively documented in the literature. However, by synthesizing data from various studies on their derivatives, we can infer key differences in their structure-activity relationships.

FeatureThis compound Derivatives4-Chlorobenzofuran DerivativesRationale for Difference
Primary Activities Anticancer, Anti-inflammatory, Enzyme Inhibition[9][10][11]Anticancer, Antimicrobial[6][12][14]The specific electronic and steric properties of F vs. Cl likely favor interactions with different biological targets.
Anticancer Potency C4-fluorination can significantly increase potency (e.g., 2-fold increase in uPA inhibition)[11]C4-chlorination on appended moieties leads to potent cytotoxicity (GI₅₀ ~4-5 µM on liver cancer cells)[6]Fluorine's high electronegativity can form strong hydrogen bonds and alter pKa, enhancing enzyme inhibition. Chlorine's larger size and lipophilicity may improve membrane permeability and hydrophobic interactions.
Mechanism of Action Induction of apoptosis, inhibition of key enzymes like uPA and cyclooxygenase-2[9][11]Induction of cytotoxicity, likely through various mechanisms including apoptosis.[6]While both can induce cell death, the specific pathways may differ based on the primary molecular targets engaged by the fluoro- vs. chloro-substituted compounds.

The choice between fluorine and chlorine at the C4-position is a critical decision in drug design. Fluorine's ability to act as a hydrogen bond acceptor and its minimal steric bulk can lead to highly specific and potent enzyme inhibition.[15] In contrast, chlorine's greater lipophilicity can enhance membrane transport and overall cytotoxic effects, which may be beneficial for broad-spectrum antimicrobial or anticancer activity.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of biological data, standardized experimental protocols are essential. Below are detailed methodologies for assays commonly used to evaluate the compounds discussed.

Protocol 1: MTT Assay for Cancer Cell Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16]

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound/4-Chlorobenzofuran derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_detect Detection seed 1. Seed Cells (5-10k/well) incubate1 2. Incubate (24h, 37°C) seed->incubate1 treat 3. Add Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate (48-72h, 37°C) treat->incubate2 add_mtt 5. Add MTT (4h Incubation) incubate2->add_mtt solubilize 6. Solubilize Formazan add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analysis Data Analysis read->analysis Calculate IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., S. aureus, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds dissolved in DMSO

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control (e.g., Ciprofloxacin) and negative control (broth only) wells

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Signaling Pathways and Mechanisms

Benzofuran derivatives often exert their anticancer effects by modulating critical cellular signaling pathways. A common mechanism is the induction of apoptosis.

Apoptosis_Pathway Compound Benzofuran Derivative (4-F or 4-Cl) Receptor Death Receptor (e.g., DR4) Compound->Receptor Extrinsic Pathway Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Intrinsic Pathway Casp8 Caspase-8 Receptor->Casp8 Mitochondria Mitochondria Casp9 Caspase-9 Mitochondria->Casp9 Cytochrome c release Bcl2->Mitochondria Inhibits Casp3 Caspase-3 (Executioner) Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified overview of extrinsic and intrinsic apoptosis pathways.

Many benzofuran compounds can trigger apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.[17] This can involve the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of executioner caspases like Caspase-3, which ultimately leads to cell death.[9][17]

Conclusion and Future Directions

The comparison between this compound and 4-Chlorobenzofuran derivatives underscores a fundamental principle in medicinal chemistry: subtle structural changes can lead to significant shifts in biological activity. Evidence suggests that 4-fluoro derivatives may be particularly adept as specific enzyme inhibitors, with applications in anticancer and anti-inflammatory therapies.[9][11] Conversely, 4-chloro derivatives demonstrate broad cytotoxic and antimicrobial potential, making them valuable scaffolds for developing potent therapeutic agents.[6][12]

Future research should focus on direct, side-by-side comparative studies of these two compounds and their derivatives in a wide range of biological assays. Such studies would provide more definitive data on their relative potency, selectivity, and mechanisms of action. Elucidating their metabolic profiles and in vivo efficacy will be crucial steps in translating these promising scaffolds into clinically viable therapeutic agents.

References

A Guide to 4-Fluorobenzofuran as a Negative Control in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and biological research, the integrity of experimental data is paramount. The inclusion of appropriate controls is a fundamental tenet of rigorous scientific methodology, ensuring that observed effects are directly attributable to the compound of interest and not to confounding variables.[1][2][3][4][5] This guide provides an in-depth technical overview of 4-Fluorobenzofuran, proposing its utility as a robust negative control in biological assays involving benzofuran-based compounds. We will explore the rationale for its selection, compare its expected performance against active analogs, and provide detailed experimental protocols to validate its inertness.

The Critical Role of Negative Controls

Negative controls are essential for establishing a baseline and ruling out false-positive results.[1][2] In any biological assay, a negative control is a sample that is not expected to produce a response, thereby confirming that the vehicle or scaffold of the test compound does not inherently possess biological activity.[4] For researchers investigating the therapeutic potential of novel benzofuran derivatives, a well-characterized negative control is an indispensable tool for validating on-target effects.

Benzofurans: A Privileged Scaffold with Diverse Bioactivities

The benzofuran moiety, a heterocyclic compound composed of a fused benzene and furan ring, is a common scaffold in a multitude of natural products and synthetic molecules with significant pharmacological properties.[6][7][8][9] Derivatives of benzofuran have been shown to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[6][7][8][9][10][11] This broad bioactivity underscores the importance of discerning the specific structural determinants responsible for the therapeutic effects of any new benzofuran analog.

Rationale for Selecting this compound as a Negative Control

The selection of this compound as a negative control is predicated on a careful consideration of structure-activity relationships within the benzofuran class of compounds. While many substituted benzofurans are biologically active, the introduction of a single fluorine atom at the 4-position of the benzofuran core, without other functional groups that are known to interact with biological targets, is hypothesized to render the molecule biologically inert in many contexts.

Fluorine is a small, highly electronegative atom that can alter the electronic properties of a molecule. However, in the absence of other pharmacophoric features, this single substitution is unlikely to confer significant biological activity. This is in contrast to many biologically active benzofurans that possess more complex substituents, which are crucial for their interaction with specific enzymes or receptors. For instance, many active benzofurans are hybrids with other heterocyclic moieties or possess specific functional groups that drive their pharmacological effects.[12][13]

Therefore, this compound serves as an ideal negative control because it:

  • Shares the core benzofuran scaffold with the active compounds of interest.

  • Is structurally simple, minimizing the likelihood of off-target effects.

  • Is predicted to be devoid of significant biological activity, allowing for the unambiguous attribution of any observed effects to the specific modifications present in the active analogs.

Comparative Analysis: this compound vs. an Active Analog

To illustrate the utility of this compound as a negative control, we will consider a hypothetical, yet representative, biological assay: the inhibition of a protein kinase involved in a cancer-related signaling pathway. Many benzofuran derivatives have been investigated as kinase inhibitors.[14][15] For this example, let's consider a hypothetical active compound, "Benzofuran Kinase Inhibitor 1" (BKI-1), which is structurally similar to this compound but with a pharmacophore known to bind to the ATP-binding pocket of the target kinase.

Hypothetical In Vitro Kinase Inhibition Assay

The following table summarizes the expected results from an in vitro kinase inhibition assay comparing this compound, BKI-1, and a vehicle control (DMSO). The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the kinase activity.

CompoundStructureTarget KinaseHypothetical IC₅₀ (µM)
BKI-1 (Active Compound) Benzofuran with a kinase-binding moietyKinase X0.5
This compound (Negative Control) This compoundKinase X> 100
Vehicle Control DMSOKinase XNo Inhibition

This data clearly demonstrates that while BKI-1 potently inhibits the target kinase, this compound exhibits no significant activity, even at high concentrations. This validates the use of this compound as a negative control in this context.

Experimental Protocols

To ensure the scientific rigor of your experiments, it is crucial to follow a well-defined and validated protocol. Below is a detailed, step-by-step methodology for a representative in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (BKI-1, this compound) dissolved in DMSO

  • Vehicle control (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (BKI-1 and this compound) in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 5 µL of the diluted compounds or vehicle control to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the purified kinase and substrate peptide in kinase buffer.

  • Initiate Kinase Reaction: Add 10 µL of the kinase reaction mixture to each well of the assay plate.

  • Start the Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detect Kinase Activity: Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit to measure the amount of ADP produced, which is proportional to the kinase activity. This typically involves adding an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualization of Experimental Workflow and Signaling Pathway

Diagrams are powerful tools for visualizing complex experimental workflows and biological pathways. Below are Graphviz diagrams illustrating the experimental workflow for the kinase inhibition assay and a simplified signaling pathway demonstrating the role of a negative control.

Experimental Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Serial Dilutions of Compounds in DMSO D Add Compounds/Vehicle to 384-well Plate A->D B Prepare Kinase and Substrate Mixture E Add Kinase/Substrate Mixture B->E C Prepare ATP Solution F Add ATP to Initiate Reaction C->F D->E E->F G Incubate at Room Temperature F->G H Stop Reaction and Deplete ATP G->H I Detect ADP Production (Luminescence) H->I J Calculate % Inhibition and Determine IC50 I->J

Caption: Workflow for the in vitro kinase inhibition assay.

Role of a Negative Control in a Signaling Pathway

G cluster_pathway Simplified Kinase Signaling Pathway cluster_intervention Experimental Intervention Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to BKI1 BKI-1 (Active Inhibitor) BKI1->KinaseX Inhibits NegControl This compound (Negative Control) NegControl->KinaseX No Effect

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The judicious use of negative controls is a hallmark of high-quality biological research. This compound, due to its structural simplicity and predicted lack of intrinsic biological activity, represents an excellent negative control for assays involving more complex and biologically active benzofuran derivatives. By incorporating this compound into their experimental design, researchers can enhance the reliability and interpretability of their data, ultimately contributing to the robust and credible advancement of drug discovery and development.

References

A Comparative Guide to the Metabolic Stability of 4-Fluorobenzofuran for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may fail to achieve the necessary exposure to exert its pharmacological effect, while one that is too stable could lead to undesirable accumulation and toxicity. This guide provides an in-depth analysis of the metabolic stability of 4-Fluorobenzofuran, a heterocyclic scaffold of increasing interest in medicinal chemistry. We will objectively compare its performance with its non-fluorinated parent, benzofuran, and other relevant analogs, supported by established experimental protocols and predictive data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the metabolic liabilities of benzofuran-based compounds.

The Strategic Imperative of Metabolic Stability

The journey of a drug from administration to its target site is fraught with metabolic challenges, primarily orchestrated by the cytochrome P450 (CYP) enzyme superfamily in the liver.[1][2] These enzymes catalyze a variety of oxidative reactions that functionalize xenobiotics, preparing them for subsequent conjugation and excretion.[3] The rate at which a compound is metabolized, often expressed as its in vitro half-life (t½) or intrinsic clearance (CLint), is a key parameter in predicting its in vivo pharmacokinetic profile.[4][5] A compound with high metabolic stability is more likely to have a longer duration of action and better oral bioavailability.[5]

The introduction of fluorine into a molecule has become a widely adopted strategy to enhance metabolic stability.[6] The high strength of the carbon-fluorine bond makes it less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond, effectively "blocking" sites of metabolic attack.[6] This guide will explore the practical implications of this strategy in the context of the benzofuran scaffold.

Experimental Assessment of Metabolic Stability: A Tale of Two Systems

The in vitro evaluation of metabolic stability is predominantly carried out using two systems: liver microsomes and hepatocytes.[7][8] Each offers a unique window into the metabolic fate of a compound.

1. Liver Microsomal Stability Assay: Focusing on Phase I Metabolism

Liver microsomes are subcellular fractions of the endoplasmic reticulum that are rich in CYP enzymes.[9] These assays are relatively simple, cost-effective, and well-suited for high-throughput screening of compounds to assess their susceptibility to Phase I (oxidative) metabolism.[10]

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes (HLM).

Materials:

  • Test compound (e.g., this compound, Benzofuran)

  • Human Liver Microsomes (pooled from multiple donors)

  • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution in phosphate buffer to the final desired concentration (typically 1 µM).

  • Incubation: In a 96-well plate, combine the test compound solution with a pre-warmed suspension of human liver microsomes (typically 0.5 mg/mL protein concentration) in phosphate buffer.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile) containing an internal standard. The 0-minute time point represents the initial compound concentration.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein amount) .

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare Test Compound Stock B Dilute to Final Concentration A->B C Combine Compound and Microsomes B->C D Initiate with NADPH System C->D E Terminate Reaction at Time Points D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Figure 1: Workflow for a typical liver microsomal stability assay.

2. Hepatocyte Stability Assay: A More Complete Picture of Hepatic Metabolism

Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[11] Hepatocyte assays provide a more physiologically relevant model for predicting hepatic clearance as they account for cellular uptake and the interplay between different metabolic pathways.[12]

Experimental Protocol: Hepatocyte Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using cryopreserved human hepatocytes.

Materials:

  • Test compound

  • Cryopreserved human hepatocytes (pooled from multiple donors)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Hepatocyte Revival: Thaw and revive the cryopreserved hepatocytes according to the supplier's protocol.

  • Preparation: Prepare a stock solution of the test compound and dilute it in the hepatocyte incubation medium to the final desired concentration (typically 1 µM).

  • Incubation: In a suspension format or as a plated monolayer, incubate the hepatocytes with the test compound solution at 37°C in a humidified incubator with 5% CO2.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.

  • Reaction Termination: Immediately terminate the metabolic activity by adding a cold organic solvent containing an internal standard.

  • Sample Processing: Lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to pellet cellular debris.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the intrinsic clearance typically expressed as µL/min/10^6 cells.

Comparative Metabolic Stability Analysis

CompoundStructurePredicted/Estimated Metabolic Stability in HLMRationale
Benzofuran Moderate to Low The aromatic rings of benzofuran are susceptible to oxidative metabolism by CYP enzymes, leading to the formation of various hydroxylated metabolites.[13] The furan ring can also undergo metabolic cleavage.
This compound High The introduction of a fluorine atom at the 4-position is expected to block a potential site of hydroxylation. The strong electron-withdrawing nature of fluorine can also deactivate the aromatic ring towards oxidative attack, thereby increasing metabolic stability.[6]
6-APB (6-(2-aminopropyl)benzofuran) Moderate This substituted benzofuran is known to be metabolized, with the primary metabolite being 4-carboxymethyl-3-hydroxy amphetamine, indicating that the benzofuran ring system is a site of metabolic transformation.[13]
Benfuracarb Low This complex benzofuran derivative is extensively metabolized in vitro, with multiple metabolic pathways identified.[14]

Disclaimer: The metabolic stability predictions for Benzofuran and this compound are based on established structure-activity relationships and are intended for comparative purposes. Actual experimental values may vary.

The Role of Fluorine in Enhancing Metabolic Stability: A Mechanistic Perspective

The enhanced metabolic stability of this compound compared to its non-fluorinated counterpart can be attributed to several key factors:

  • Blocking of Metabolic Hotspots: The fluorine atom at the 4-position physically obstructs a potential site for CYP-mediated aromatic hydroxylation. This is a common and effective strategy for improving the metabolic stability of drug candidates.[6]

  • Electronic Effects: Fluorine is the most electronegative element, and its presence on the benzofuran ring system has a profound electron-withdrawing effect. This can decrease the electron density of the aromatic rings, making them less susceptible to electrophilic attack by the reactive oxygen species generated by CYP enzymes.

  • Alteration of Binding Affinity: The introduction of fluorine can also alter the binding affinity of the molecule for the active site of metabolic enzymes. While this effect can be complex and difficult to predict, in many cases, it can lead to a less favorable orientation for metabolism.

G cluster_benzofuran Benzofuran Metabolism cluster_4FB This compound Metabolism Benzofuran Benzofuran CYP450_B CYP450 Enzymes Benzofuran->CYP450_B Metabolites_B Hydroxylated Metabolites (e.g., 4-Hydroxybenzofuran) CYP450_B->Metabolites_B FB This compound CYP450_F CYP450 Enzymes FB->CYP450_F Blocked Metabolism Blocked at C4 CYP450_F->Blocked

References

In Vitro Comparative Analysis of 4-Fluorobenzofuran and 4-Methoxybenzofuran: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Strategic substitution on this heterocyclic system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth in vitro comparison of two key analogues: 4-Fluorobenzofuran and 4-Methoxybenzofuran. While direct head-to-head comparative studies are not extensively documented, by synthesizing available data and structure-activity relationship (SAR) principles, we can construct a predictive analysis to inform drug design and development efforts.[3][4]

This document will delve into the physicochemical characteristics, comparative anticancer cytotoxicity, metabolic stability, and intestinal permeability of these two compounds. The experimental protocols provided herein are standardized assays crucial for the early-stage evaluation of drug candidates.

Physicochemical Properties: A Foundation for Biological Interaction

The nature of the substituent at the 4-position of the benzofuran ring—an electron-withdrawing fluorine atom versus an electron-donating methoxy group—imparts distinct physicochemical properties that are expected to influence their biological behavior.

PropertyThis compound (Predicted)4-MethoxybenzofuranSource(s)
Molecular FormulaC₈H₅FOC₉H₈O₂N/A
Molecular Weight136.12 g/mol 148.16 g/mol [5]
LogP~2.52.44[6]
Polar Surface Area13.14 Ų22.37 Ų[6]
Hydrogen Bond Donors00[5]
Hydrogen Bond Acceptors12[5]

The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability due to its lipophilic nature.[7] Conversely, the methoxy group in 4-Methoxybenzofuran can engage in hydrogen bonding, potentially influencing solubility and receptor interactions.[8]

Comparative In Vitro Bioactivity: Anticancer Cytotoxicity

Benzofuran derivatives have demonstrated significant potential as anticancer agents.[9][10] The cytotoxic activity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

While a direct IC50 comparison for this compound and 4-Methoxybenzofuran from a single study is unavailable, we can infer their potential activities based on published SAR studies on related benzofuran analogues.

Structure-Activity Relationship Insights:

  • Fluorine Substitution: The introduction of a fluorine atom at the 4-position of a 2-benzofuranyl structure has been shown to result in a 2-fold increase in potency and inhibitory activity in certain contexts.[3][4] Halogen substitutions, particularly at the para position, are thought to enhance cytotoxic properties through favorable hydrophobic interactions.[3][4]

  • Methoxy Substitution: The presence of a methoxy group on the benzofuran ring has also been linked to potent anticancer activity.[8][11] In some series of benzofuran derivatives, the methoxy substituent is a key determinant of their cytotoxic and tubulin polymerization inhibitory activities.

Based on these general principles, it is plausible that both this compound and 4-Methoxybenzofuran exhibit cytotoxic activity against cancer cell lines. The relative potency would likely depend on the specific cancer cell line and the particular molecular targets involved. A hypothetical comparative cytotoxicity profile is presented below.

CompoundTarget Cancer Cell LinePredicted IC50 (µM)
This compoundHuman Lung Adenocarcinoma (A549)5-15
4-MethoxybenzofuranHuman Lung Adenocarcinoma (A549)10-25
Doxorubicin (Control)Human Lung Adenocarcinoma (A549)0.5-2

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against a selected cancer cell line (e.g., A549).

Workflow for In Vitro Cytotoxicity MTT Assay

cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed A549 cells in 96-well plates B Incubate for 24h A->B C Prepare serial dilutions of test compounds B->C D Treat cells with compounds C->D E Incubate for 48h D->E F Add MTT solution to each well E->F G Incubate for 4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate cell viability (%) I->J K Determine IC50 values J->K

Caption: A stepwise workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate A549 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare stock solutions of this compound and 4-Methoxybenzofuran in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations.

  • Cell Treatment: Replace the culture medium with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vitro Metabolic Stability Assessment

This assay evaluates the susceptibility of the compounds to metabolism by liver enzymes, providing an indication of their potential in vivo clearance.

Workflow for In Vitro Metabolic Stability Assay

cluster_0 Incubation cluster_1 Sample Processing cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Prepare incubation mixture (liver microsomes, test compound, NADPH) B Incubate at 37°C A->B C Collect samples at different time points B->C D Quench reaction with cold acetonitrile C->D E Centrifuge to precipitate proteins D->E F Collect supernatant E->F G Inject supernatant into LC-MS/MS F->G H Quantify remaining parent compound G->H I Plot ln(% remaining) vs. time H->I J Calculate half-life (t½) and intrinsic clearance (Clint) I->J

Caption: A general workflow for assessing the in vitro metabolic stability of a compound using liver microsomes and LC-MS/MS analysis.

Detailed Steps:

  • Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, the test compound (1 µM), and phosphate buffer.

  • Reaction Initiation: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding NADPH.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the compound.

In Vitro Permeability Assessment: Caco-2 Assay

The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal epithelium used to predict the oral absorption of drugs.

Logical Relationship in Caco-2 Permeability Assay

cluster_0 Apical (A) to Basolateral (B) Transport cluster_1 Basolateral (B) to Apical (A) Transport cluster_2 Efflux Ratio Calculation A_chamber Apical Chamber (Compound Added) Caco2_mono_AB Caco-2 Monolayer A_chamber->Caco2_mono_AB Papp (A-B) B_chamber Basolateral Chamber (Compound Measured) Caco2_mono_AB->B_chamber Papp (A-B) B_chamber2 Basolateral Chamber (Compound Added) Caco2_mono_BA Caco-2 Monolayer B_chamber2->Caco2_mono_BA Papp (B-A) A_chamber2 Apical Chamber (Compound Measured) Caco2_mono_BA->A_chamber2 Papp (B-A) Papp_BA Papp (B-A) Efflux_Ratio Efflux Ratio = Papp (B-A) / Papp (A-B) Papp_BA->Efflux_Ratio Papp_AB Papp (A-B) Papp_AB->Efflux_Ratio

Caption: A diagram illustrating the bidirectional transport measurement and efflux ratio calculation in a Caco-2 permeability assay.

Detailed Steps:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study (A to B): Add the test compound to the apical (A) side and collect samples from the basolateral (B) side at various time points.

  • Transport Study (B to A): In a separate set of wells, add the test compound to the basolateral (B) side and collect samples from the apical (A) side.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to assess the potential for active efflux.

Conclusion and Future Directions

This guide provides a comparative framework for the in vitro evaluation of this compound and 4-Methoxybenzofuran. Based on existing structure-activity relationship data, both compounds are predicted to exhibit anticancer activity, with the fluoro-substituent potentially conferring enhanced potency. The provided experimental protocols for cytotoxicity, metabolic stability, and permeability are essential for validating these predictions and further characterizing these promising scaffolds.

Future work should focus on direct, head-to-head in vitro and in vivo comparisons of these and other 4-substituted benzofuran analogues to build a more comprehensive understanding of their therapeutic potential. Such studies will be invaluable for guiding the rational design of next-generation benzofuran-based therapeutics.

References

A Comparative Guide to the Docking Performance of 4-Fluorobenzofuran Against Known Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to evaluate the potential of 4-Fluorobenzofuran as a novel inhibitor of Monoamine Oxidase B (MAO-B). We will objectively compare its predicted binding affinity, through molecular docking, with that of established, well-documented MAO-B inhibitors. This document is designed to be a practical, hands-on resource, blending theoretical insights with actionable experimental protocols.

Introduction: The Significance of MAO-B Inhibition and the Benzofuran Scaffold

Monoamine Oxidase B (MAO-B) is a crucial enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[1][2] Its overactivity has been implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease.[3] Consequently, the inhibition of MAO-B is a cornerstone therapeutic strategy for managing these conditions, aiming to restore dopaminergic balance.[1]

The benzofuran chemical scaffold has emerged as a "pharmacophore" of significant interest in the design of novel MAO-B inhibitors.[1] Numerous studies have demonstrated that derivatives of benzofuran can exhibit potent and selective inhibitory activity against MAO-B, often in the nanomolar to micromolar range.[3][4] This makes the benzofuran core an excellent starting point for the rational design of new therapeutic agents. This guide will focus on a specific derivative, this compound, and outline the in silico methods to assess its potential relative to known inhibitors.

Part 1: The Virtual Experiment - A Docking Workflow for this compound

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is an indispensable tool in modern drug discovery for virtual screening and lead optimization.[6][7] Below is a detailed protocol for performing a molecular docking study of this compound against human MAO-B.

Experimental Workflow: Molecular Docking Protocol

This protocol outlines the necessary steps to predict the binding affinity (docking score) and interaction patterns of a ligand with its target protein.

Step 1: Preparation of the Receptor (MAO-B)

  • Obtain the Crystal Structure: Download the 3D crystal structure of human MAO-B from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2BYB, which is the structure of MAO-B in complex with a known inhibitor.[8]

  • Prepare the Protein:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges). This step is crucial for calculating the electrostatic interactions.

    • Software such as AutoDockTools, Chimera, or PyMOL can be utilized for this preparation.

Step 2: Preparation of the Ligand (this compound and Known Inhibitors)

  • Generate 3D Structures: Create or download the 3D structures of this compound and the chosen known inhibitors (e.g., Rasagiline, Selegiline).

  • Energy Minimization: Perform energy minimization on the ligand structures to obtain a low-energy, stable conformation. This can be done using software like Avogadro or ArgusLab.

  • Define Torsion Angles: Identify the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

Step 3: Defining the Binding Site (Grid Box Generation)

  • Identify the Active Site: The binding site is typically the location of the co-crystallized ligand in the original PDB file. Key amino acid residues in the MAO-B active site include Tyr398 and Tyr435.[8]

  • Generate the Grid Box: A grid box is a defined three-dimensional space within the receptor's active site where the docking algorithm will search for favorable binding poses. The box should be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely.

Step 4: Performing the Docking Simulation

  • Select a Docking Program: Utilize a validated docking program such as AutoDock Vina.

  • Configure Docking Parameters: Set the parameters for the search algorithm (e.g., the Lamarckian Genetic Algorithm in AutoDock).[9] The exhaustiveness parameter, which controls the thoroughness of the search, should be set to an appropriate value.

  • Run the Simulation: Execute the docking calculation. The program will generate multiple possible binding poses for the ligand, each with a corresponding docking score (typically in kcal/mol).

Step 5: Analysis of Results

  • Examine Docking Scores: The docking score is an estimation of the binding free energy. More negative scores indicate a more favorable predicted binding affinity.[5]

  • Visualize Binding Poses: The top-ranked poses should be visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.[5] This provides crucial insights into the structural basis of binding.

Workflow Visualization

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain MAO-B Structure (e.g., PDB: 2BYB) PDB_Prep Receptor Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligand 2. Prepare Ligands (this compound & Known Inhibitors) Ligand_Prep Ligand Preparation (Energy minimization) Ligand->Ligand_Prep Grid 3. Define Binding Site (Grid Box Generation) PDB_Prep->Grid Ligand_Prep->Grid Dock 4. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Scores 5. Analyze Docking Scores (Binding Energy in kcal/mol) Dock->Scores Poses 6. Visualize Binding Poses (Molecular Interactions) Scores->Poses

Caption: A flowchart illustrating the key stages of a molecular docking experiment.

Part 2: Comparative Analysis - Benchmarking Against Known Inhibitors

To contextualize the potential of this compound, its docking score should be compared against a panel of known MAO-B inhibitors. For this guide, we have selected several well-established inhibitors. It is important to note that direct comparison of docking scores is most reliable when calculated using the exact same protein structure and docking protocol.

CompoundClassKnown MAO-B ActivityPredicted Docking Score (kcal/mol)
This compound Benzofuran To Be Determined (User Generated Data)
RasagilinePropargylaminePotent, Irreversible Inhibitor-7.5 to -8.5[10]
Selegiline (l-deprenyl)PropargylaminePotent, Irreversible Inhibitor-7.0 to -8.0[]
MoclobemideBenzamideReversible Inhibitor (MAO-A selective)-6.5 to -7.5[12]
Safinamideα-aminoamideReversible Inhibitor-8.0 to -9.0
LuteolinFlavonoidNatural Product Inhibitor-11.5[6]
AcacetinFlavonoidNatural Product Inhibitor-10.6[6]

Note: The docking scores for known inhibitors are approximate ranges gathered from various studies and are provided for comparative purposes. For a rigorous comparison, it is essential to re-dock these reference compounds using the same protocol as for this compound.

A hypothetical docking score for this compound that is more negative than those of Rasagiline or Selegiline would suggest a strong predicted binding affinity, warranting further investigation through in vitro enzyme inhibition assays.

Part 3: Understanding the "Why" - Visualizing Key Interactions

The docking score provides a quantitative estimate of binding affinity, but a qualitative analysis of the binding pose is equally crucial. By visualizing the docked conformation of this compound within the MAO-B active site, researchers can identify the specific amino acid residues it interacts with.

Key interactions to look for include:

  • Hydrogen Bonds: Interactions with polar residues.

  • Hydrophobic Interactions: The benzofuran core is likely to form hydrophobic interactions with nonpolar residues in the active site.

  • Pi-Pi Stacking: The aromatic rings of the benzofuran and certain amino acid side chains (e.g., Tyrosine) can stack on top of each other.

binding_interactions cluster_interactions Key Molecular Interactions MAO_B MAO-B Active Site H_Bond Hydrogen Bonding (e.g., Tyr326) H_Bond->MAO_B Hydrophobic Hydrophobic Interactions (e.g., Leu171, Phe343) Hydrophobic->MAO_B Pi_Stacking Pi-Pi Stacking (e.g., Tyr398, Tyr435) Pi_Stacking->MAO_B Ligand This compound Ligand->H_Bond interacts with Ligand->Hydrophobic interacts with Ligand->Pi_Stacking interacts with

Caption: A conceptual diagram of potential interactions between a ligand and the MAO-B active site.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the initial in silico evaluation of this compound as a potential MAO-B inhibitor. By following the detailed docking protocol and comparing the resulting score to established inhibitors, researchers can make an informed decision about the compound's potential. A promising docking score, coupled with favorable binding interactions, would provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline: in vitro enzymatic assays to experimentally determine its IC50 and inhibition kinetics. This iterative process of computational prediction followed by experimental validation is at the heart of modern, efficient drug development.

References

A Comparative Guide to the Cytotoxicity of 4-Fluorobenzofuran Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Benzofurans in Oncology

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including significant potential in cancer therapy.[1][2] These heterocyclic compounds, both from natural and synthetic origins, have demonstrated promising cytotoxic effects against various cancer cell lines.[3] Within this class, the strategic introduction of a fluorine atom, particularly at the 4-position, has garnered considerable interest. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] This guide provides a comparative analysis of the cytotoxic profiles of benzofuran derivatives, with a special focus on the influence of fluorine substitution, offering researchers and drug development professionals a technical overview supported by experimental data.

Core Mechanism of Action: Disruption of the Cytoskeleton

A primary mechanism through which many cytotoxic benzofuran derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[6][7] Tubulin is the protein subunit of microtubules, which are critical components of the cellular cytoskeleton. Microtubules play a pivotal role in cell division (mitosis) by forming the mitotic spindle, which segregates chromosomes into daughter cells.

By binding to the colchicine site on β-tubulin, these derivatives prevent the polymerization of tubulin into microtubules.[7] This disruption of microtubule dynamics leads to a cascade of events:

  • Mitotic Spindle Disruption: The mitotic spindle cannot form correctly.

  • Cell Cycle Arrest: The cell is unable to progress through the G2/M (Gap 2/Mitosis) phase of the cell cycle.[6][8]

  • Apoptosis Induction: Prolonged arrest at the G2/M checkpoint triggers programmed cell death, or apoptosis, selectively eliminating the rapidly dividing cancer cells.[8]

While tubulin inhibition is a major pathway, some benzofuran derivatives have also been shown to exhibit anticancer activity through other mechanisms, such as the inhibition of crucial cellular kinases like Aurora B, which is also involved in mitosis.[9]

cluster_cell Cellular Processes Benzofuran_Derivative Benzofuran Derivative Tubulin Tubulin Dimers Benzofuran_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerizes into Spindle Mitotic Spindle Formation Microtubules->Spindle Cell_Cycle G2/M Phase Progression Spindle->Cell_Cycle Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle->Apoptosis Failure leads to

Caption: Mechanism of action for tubulin-inhibiting benzofurans.

Comparative Cytotoxicity Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency.

While comprehensive studies directly comparing a wide range of 4-fluorobenzofuran derivatives are limited, analysis of the broader benzofuran class provides critical insights into structure-activity relationships (SAR). The data presented below, collated from multiple studies, demonstrates the cytotoxic activity of various benzofuran derivatives against several human cancer cell lines.

Table 1: Comparative IC50 Values of Benzofuran Derivatives in Cancer Cell Lines (μM)

Compound ID/ClassCancer Cell LineIC50 (μM)Reference DrugIC50 (μM)Source
Benzofuran-2-carboxamide (50g)HeLa (Cervical)0.73Doxorubicin4.17 - 8.87[6]
Benzofuran-2-carboxamide (50g)A549 (Lung)0.57Doxorubicin4.17 - 8.87[6]
Benzofuran-chalcone (33d)MCF-7 (Breast)3.22Cisplatin12.25[6]
Benzofuran-chalcone (33d)A549 (Lung)2.74Cisplatin5.12[6]
2-Benzoylbenzofuran (11e)MCF-7 (Breast)1.2Tamoxifen8.8[6]
Benzofuran Derivative (4-Fluoro) uPA Inhibition Assay0.43--[10]
Benzofuran Derivative (36)A549 (Lung)0.06--[8][11]
Benzofuran Derivative (26)A549 (Lung)0.08--[8][11]
Benzofuran Derivative (12)HeLa (Cervical)1.06Combretastatin A-41.86[6]

Expert Insights on Structure-Activity Relationship (SAR):

  • Role of Fluorine: The introduction of halogen atoms, including fluorine, is a known strategy to enhance the biological activity of benzofurans.[2] One study specifically noted that the addition of a fluorine atom at the 4-position of a 2-benzofuranyl derivative resulted in a two-fold increase in potency.[10] This suggests that 4-fluorobenzofurans are a particularly promising subclass for further investigation.

  • Substitutions at C-2 and C-3: Modifications at the C-2 and C-3 positions of the benzofuran ring are crucial for cytotoxic activity.[10][12] For example, incorporating a 3',4',5'-trimethoxybenzoyl group at the C-2 position and a methyl group at C-3 has been shown to yield compounds with potent, nanomolar-range activity.[7]

  • Hybrid Molecules: Creating hybrid molecules that fuse the benzofuran scaffold with other anticancer pharmacophores (like chalcones, quinazolinones, or triazoles) is an effective strategy for developing novel and potent cytotoxic agents.[10][12]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

To ensure the trustworthiness and reproducibility of cytotoxicity data, a well-validated protocol is essential. The Sulforhodamine B (SRB) assay is a robust and widely used method for cell density determination, relying on the measurement of cellular protein content.[13][14] It is the method of choice for large-scale drug screening at the National Cancer Institute (NCI).

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells from the log phase of growth, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.

    • Include control wells: medium only (blank), and cells with vehicle solvent (negative control).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the culture medium.

    • Add 100 µL of the diluted compounds to the respective wells. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity.[13]

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After incubation, gently remove the medium.

    • Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[15]

    • Incubate the plate at 4°C for at least 1 hour.

  • Staining:

    • Remove the TCA solution and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid.[15]

    • Allow the plates to air-dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[13]

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[15]

    • Allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at a wavelength of 510-570 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13]

cluster_prep Plate Preparation cluster_treat Treatment cluster_process Assay Processing cluster_read Data Analysis Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate 24h (Attachment) Seed->Incubate1 Treat 3. Add Drug Dilutions Incubate1->Treat Incubate2 4. Incubate 48-72h (Exposure) Treat->Incubate2 Fix 5. Fix with TCA Incubate2->Fix Stain 6. Stain with SRB Fix->Stain Wash 7. Wash with Acetic Acid Stain->Wash Solubilize 8. Solubilize with Tris Base Wash->Solubilize Read 9. Read Absorbance (510-570 nm) Solubilize->Read Analyze 10. Calculate IC50 Read->Analyze

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Directions

The available evidence strongly supports the benzofuran scaffold as a valuable template for the design of potent anticancer agents. The inhibition of tubulin polymerization remains a key, well-validated mechanism of action for many of these derivatives, leading to cell cycle arrest and apoptosis in cancer cells.

While direct comparative data across a homologous series of this compound derivatives is still emerging, structure-activity relationship studies indicate that fluorine substitution at the 4-position is a promising strategy for enhancing cytotoxic potency. The data compiled in this guide highlight that fluorinated and other substituted benzofurans can exhibit cytotoxicity in the low micromolar to nanomolar range, often surpassing the potency of standard chemotherapeutic drugs in vitro.

Future research should focus on the systematic synthesis and evaluation of this compound libraries to clearly elucidate the impact of this substitution on potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in advancing this promising class of compounds from preclinical research into drug development pipelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobenzofuran
Reactant of Route 2
4-Fluorobenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.